Product packaging for Fenclozic Acid(Cat. No.:CAS No. 17969-20-9)

Fenclozic Acid

Numéro de catalogue: B102136
Numéro CAS: 17969-20-9
Poids moléculaire: 253.71 g/mol
Clé InChI: APBSKHYXXKHJFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fenclozic acid, also known historically as I.C.I. 54,450 and 'Myalex', is a representative compound from a class of agents demonstrating anti-inflammatory, analgesic, and antipyretic properties in preclinical models . Its research value is significantly enhanced by its unique historical context; while it showed promising efficacy in animal tests, its clinical development was terminated due to the emergence of dose-related jaundice and hepatotoxicity in humans, making it a critical compound for mechanistic toxicology studies . In pharmacological investigations of short duration, the potency of this compound was found to be similar to that of phenylbutazone, while in longer-term tests it demonstrated superior potency . Research indicates that its biological activity is not mediated by adrenal stimulation, and the compound is devoid of corticosteroid-like activity . Contemporary scientific interest in this compound primarily centers on its role as a model hepatotoxin for investigating the mechanisms of drug-induced liver injury (DILI) . Studies have shown that its metabolism involves bioactivation via oxidative pathways to form reactive species, which can lead to glutathione depletion and covalent binding to hepatic proteins, providing a valuable tool for studying these pathways in vitro and in vivo . Consequently, this compound serves as a crucial reagent in advanced research applications focused on understanding the basis of human-specific adverse drug reactions, developing improved predictive models for hepatotoxicity, and elucidating the complex interplay between metabolic activation, covalent binding, and subsequent cellular damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2S B102136 Fenclozic Acid CAS No. 17969-20-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBSKHYXXKHJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046157
Record name Fenclozic acid
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Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-20-9
Record name Fenclozic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclozic acid [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenclozic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCLOZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Fenclozic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. However, the drug was withdrawn from clinical trials due to incidents of hepatotoxicity, specifically jaundice. This guide provides a comprehensive technical overview of the dual facets of this compound's mechanism: its intended anti-inflammatory action through COX inhibition and its unintended hepatotoxic effects stemming from metabolic activation into reactive species. This document synthesizes available data on its pharmacological and toxicological pathways, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams.

Core Anti-inflammatory Mechanism: Cyclooxygenase Inhibition

This compound belongs to the arylacetic acid class of NSAIDs and, like other drugs in this category, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] The anti-inflammatory activity of this compound is not mediated by stimulation of the adrenal glands and it lacks corticosteroid-like activity.[1][3]

Inhibition of Prostaglandin Synthesis

The core mechanism of action for this compound is the blockade of prostaglandin synthesis. By inhibiting COX enzymes, this compound prevents the formation of prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2 and PGF2α. This reduction in prostaglandin levels at the site of inflammation leads to the alleviation of inflammatory symptoms.

Cyclooxygenase Isoform Selectivity

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile.

In Vivo Anti-inflammatory Activity

In vivo studies in animal models have been used to characterize the anti-inflammatory potency of this compound. A common model for this purpose is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation.

Table 1: Qualitative and In Vivo Anti-inflammatory Data for this compound

ParameterObservationSpeciesReference
Anti-inflammatory Potency (short-duration tests) Similar to phenylbutazoneRats, Mice, Guinea-pigs
Anti-inflammatory Potency (longer-duration tests) More potent than phenylbutazoneRats, Mice, Guinea-pigs

Hepatotoxicity: The Off-Target Mechanism

The clinical development of this compound was halted due to observed hepatotoxicity, including cases of jaundice. Subsequent research has focused on elucidating the mechanism behind this adverse effect, which is now understood to be related to the metabolic activation of the drug into reactive species that cause cellular damage in the liver.

Metabolic Activation Pathway

This compound undergoes extensive metabolism in the liver. The key pathway leading to hepatotoxicity involves Phase I bioactivation, which is believed to be mediated by cytochrome P450 (CYP) enzymes. This process generates chemically reactive metabolites.

One of the identified reactive intermediates is an epoxide metabolite . This epoxide is an electrophilic species that can covalently bind to cellular macromolecules, including proteins. The formation of these protein adducts is a critical initiating event in drug-induced liver injury.

Role of Glutathione (B108866) in Detoxification

The body has natural defense mechanisms against such reactive metabolites. Glutathione (GSH), a tripeptide antioxidant, can conjugate with the epoxide metabolite of this compound, leading to its detoxification and eventual excretion. The formation of this compound-GSH conjugates has been identified in in vivo studies, providing evidence for the formation of the reactive epoxide intermediate.

Covalent Binding to Liver Proteins

When the rate of formation of the reactive epoxide metabolite exceeds the capacity of the glutathione detoxification pathway, the reactive species can bind to cellular proteins. This covalent binding can disrupt protein function, leading to cellular stress, immune responses, and ultimately, cell death (necrosis), which manifests as liver injury.

Table 2: Summary of In Vitro and In Vivo Data on this compound Hepatotoxicity

FindingExperimental SystemKey ObservationReference
Covalent Binding NADPH-supplemented rat, dog, and human liver microsomesTime-dependent covalent binding to protein was observed.
Reactive Metabolite Identification In vivo rat model (bile duct cannulated)An epoxide reactive metabolite was identified, which forms up to 16 GSH-related products.
Metabolite Profiling In vivo mouse modelPresence of glutathione-derived metabolites, indicating the production of reactive species.
Hepatocellular Necrosis In vivo mouse model ([14C]-fenclozic acid)Acute centrilobular hepatocellular necrosis was observed.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenclozic_Acid This compound Fenclozic_Acid->COX1 Inhibition Fenclozic_Acid->COX2 Inhibition G Fenclozic_Acid This compound PhaseI Phase I Metabolism (CYP450) Fenclozic_Acid->PhaseI Epoxide Reactive Epoxide Metabolite PhaseI->Epoxide GSH_Conjugation Glutathione (GSH) Conjugation Epoxide->GSH_Conjugation Sufficient GSH Covalent_Binding Covalent Binding to Liver Proteins Epoxide->Covalent_Binding Depleted GSH Detoxification Detoxification & Excretion GSH_Conjugation->Detoxification Hepatotoxicity Hepatotoxicity (Jaundice) Covalent_Binding->Hepatotoxicity

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fenclozic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated notable analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. Despite its initial promise, this compound was withdrawn from clinical development due to observations of hepatotoxicity in human trials. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanism of action, and the metabolic pathways leading to its toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a technical resource for researchers in pharmacology and drug development.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. While extensive human pharmacokinetic data for this compound is limited due to its early withdrawal, this section consolidates available information from preclinical studies and early clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract. Peak plasma concentrations in rats were observed approximately one hour after dosing[1].

Distribution: Whole-body autoradiography studies in mice have shown that this compound distributes to most tissues, with the notable exception of the brain. Radioactivity has been observed to persist in the blood, kidney, and liver for up to 72 hours post-dose, suggesting potential for accumulation in these organs[2].

Metabolism: The metabolism of this compound is a critical aspect of its profile, directly linked to its hepatotoxicity. The primary site of metabolism is the liver. Key metabolic pathways include:

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of this compound. A key step is the formation of a reactive epoxide intermediate[3][4][5].

  • Conjugation: The reactive epoxide metabolite can be detoxified by conjugation with glutathione (B108866) (GSH). Additionally, the carboxylic acid moiety of this compound can undergo conjugation with taurine (B1682933) and glucuronic acid. The formation of acyl-CoA conjugates has also been demonstrated.

Excretion: In mice, the majority of an administered dose of this compound is excreted in the urine (approximately 49%), with a smaller portion eliminated in the feces (approximately 13%).

Quantitative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesDoseRoute
Tmax (Time to Peak Plasma Concentration) ~ 1 hourRat10 mg/kg & 50 mg/kgOral
Cmax (Peak Plasma Concentration) 12.4 - 12.9 µg/mLRat10 mg/kgOral
76.2 - 83.7 µg/mLRat50 mg/kgOral
t½ (Half-life) 11.2 - 12.4 hoursRat10 mg/kg & 50 mg/kgOral
Bioavailability 85 - 120%Rat10 mg/kg & 50 mg/kgOral

Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these pro-inflammatory molecules, leading to its therapeutic effects. In short-duration tests, the potency of this compound was found to be similar to that of phenylbutazone, while in longer-duration tests, it was more potent.

NSAID_Mechanism_of_Action MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection, Platelet Aggregation, Renal Blood Flow Prostaglandins_Physiological->GI_Protection Maintains Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Mediates FenclozicAcid This compound FenclozicAcid->COX1 FenclozicAcid->COX2

Diagram 1: Mechanism of Action of this compound via COX Inhibition.
Signaling Pathways in Hepatotoxicity

The hepatotoxicity of this compound is primarily attributed to the formation of reactive metabolites. The following pathway outlines the proposed mechanism of this compound-induced liver injury.

Fenclozic_Acid_Hepatotoxicity FenclozicAcid This compound Phase1 Phase I Metabolism (CYP450) FenclozicAcid->Phase1 Epoxide Reactive Epoxide Metabolite Phase1->Epoxide Phase2_Detox Phase II Detoxification Epoxide->Phase2_Detox GSH Conjugation CovalentBinding Covalent Binding to Hepatocellular Proteins Epoxide->CovalentBinding BSEP_Inhibition Inhibition of Bile Salt Export Pump (BSEP) Epoxide->BSEP_Inhibition GSH_Conjugate Glutathione Conjugate Phase2_Detox->GSH_Conjugate OxidativeStress Oxidative Stress CovalentBinding->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction HepatocyteInjury Hepatocyte Injury (Cholestasis, Necrosis) OxidativeStress->HepatocyteInjury MitochondrialDysfunction->HepatocyteInjury BSEP_Inhibition->HepatocyteInjury Bile Acid Accumulation

Diagram 2: Proposed Signaling Pathway of this compound-Induced Hepatotoxicity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency of this compound on COX-1 and COX-2 enzymes.

General Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an indicator (e.g., a fluorometric probe) is prepared.

  • Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme in the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The rate of the reaction is measured by monitoring the change in a detectable signal over time. This can be oxygen consumption using an oxygen electrode, or the fluorescence/absorbance of a probe.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) Start->PrepareReagents Incubate Pre-incubate Enzyme with this compound PrepareReagents->Incubate InitiateReaction Initiate Reaction with Arachidonic Acid Incubate->InitiateReaction MeasureActivity Measure COX Activity (e.g., Oxygen Consumption) InitiateReaction->MeasureActivity CalculateInhibition Calculate % Inhibition MeasureActivity->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 End End DetermineIC50->End

Diagram 3: Workflow for an In Vitro COX Inhibition Assay.
Covalent Binding Assay in Liver Microsomes

Objective: To assess the potential of this compound to form reactive metabolites that covalently bind to liver proteins.

General Protocol:

  • Microsome Preparation: Liver microsomes from humans or preclinical species (e.g., rats) are prepared.

  • Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and radiolabeled ([¹⁴C]- or [³H]-) this compound.

  • Initiation of Metabolism: The metabolic reaction is initiated by adding an NADPH-generating system. A control incubation without NADPH is also run.

  • Incubation: The mixture is incubated at 37°C for a specific time period.

  • Protein Precipitation and Washing: The reaction is stopped by adding an organic solvent (e.g., acetonitrile) to precipitate the proteins. The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.

  • Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: The extent of covalent binding is expressed as pmol equivalents of the drug bound per mg of microsomal protein.

Covalent_Binding_Assay_Workflow Start Start PrepareIncubation Prepare Incubation Mixture (Microsomes, Radiolabeled this compound) Start->PrepareIncubation InitiateMetabolism Initiate Metabolism (Add NADPH) PrepareIncubation->InitiateMetabolism Incubate Incubate at 37°C InitiateMetabolism->Incubate PrecipitateAndWash Precipitate and Wash Proteins Incubate->PrecipitateAndWash QuantifyRadioactivity Quantify Radioactivity in Protein Pellet PrecipitateAndWash->QuantifyRadioactivity DetermineProtein Determine Protein Concentration PrecipitateAndWash->DetermineProtein CalculateBinding Calculate Covalent Binding (pmol eq/mg protein) QuantifyRadioactivity->CalculateBinding DetermineProtein->CalculateBinding End End CalculateBinding->End

Diagram 4: Workflow for a Covalent Binding Assay.
Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the tissue distribution of this compound and its metabolites.

General Protocol:

  • Dosing: A radiolabeled form of this compound (e.g., [¹⁴C]-fenclozic acid) is administered to animals (typically rodents).

  • Sample Collection: At various time points after dosing, animals are euthanized and frozen in a mixture of hexane (B92381) and dry ice.

  • Sectioning: The frozen animal carcass is embedded in a carboxymethylcellulose matrix and sectioned into thin slices (e.g., 40 µm) using a cryomicrotome.

  • Exposure: The tissue sections are mounted on adhesive tape and exposed to a phosphor imaging plate.

  • Imaging and Quantification: The imaging plate is scanned to create a digital autoradiogram. The intensity of the radioactive signal in different tissues is quantified by comparison to co-exposed radioactive standards of known concentration.

  • Data Analysis: The concentration of drug-related material in various tissues is determined at each time point, providing a comprehensive picture of the drug's distribution and elimination from different organs.

QWBA_Workflow Start Start DoseAnimal Administer Radiolabeled This compound to Animal Start->DoseAnimal EuthanizeAndFreeze Euthanize and Freeze Animal at Timed Intervals DoseAnimal->EuthanizeAndFreeze SectionCarcass Section Frozen Carcass (Cryomicrotome) EuthanizeAndFreeze->SectionCarcass ExposeToPlate Expose Sections to Phosphor Imaging Plate SectionCarcass->ExposeToPlate ScanAndQuantify Scan Plate and Quantify Radioactivity ExposeToPlate->ScanAndQuantify AnalyzeDistribution Analyze Tissue Distribution ScanAndQuantify->AnalyzeDistribution End End AnalyzeDistribution->End

References

The Biological Activity of Fenclozic Acid on Cyclooxygenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, known chemically as 2-(4-chlorophenyl)-thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][2] Like other NSAIDs, its therapeutic effects, which include analgesic, antipyretic, and anti-inflammatory properties, are primarily attributed to its interaction with the cyclooxygenase (COX) enzymes.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound with a core focus on its effects on cyclooxygenase, detailing the relevant signaling pathways, experimental protocols for assessing its activity, and a framework for understanding its quantitative inhibitory profile.

Cyclooxygenase and the Arachidonic Acid Cascade

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation. Its products are major contributors to the pain and swelling associated with inflammation.

The mechanism of action for most NSAIDs, including this compound, involves the inhibition of these COX enzymes, thereby blocking the production of prostaglandins. The differential inhibition of COX-1 and COX-2 is a critical factor in the therapeutic efficacy and side-effect profile of an NSAID.

Below is a diagram illustrating the arachidonic acid cascade and the points of inhibition by NSAIDs.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 NSAIDs->COX2 Prostaglandin_H2 Prostaglandin (B15479496) H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane (B8750289) Thromboxane A2 Prostaglandin_H2->Thromboxane Prostacyclin Prostacyclin (PGI2) Prostaglandin_H2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Vasodilation Vasodilation Prostacyclin->Vasodilation

Figure 1: The Arachidonic Acid Cascade and NSAID Inhibition.

Quantitative Analysis of Cyclooxygenase Inhibition

The inhibitory potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 values for COX-1 and COX-2 provides a selectivity index, indicating whether the drug preferentially inhibits one isoform over the other.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Celecoxib 826.812
Indomethacin 0.00900.310.029
Meloxicam 376.16.1

Data compiled from various sources for illustrative purposes.

Experimental Protocols for Determining COX Inhibition

The following sections detail the methodologies for key experiments used to determine the inhibitory activity of a compound like this compound on COX-1 and COX-2.

In Vitro Cyclooxygenase Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of all reagents in the assay buffer. A series of dilutions of the test compound and a reference inhibitor should be prepared.

  • Enzyme Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the diluted test compound or reference inhibitor. For control wells (100% enzyme activity), add 10 µL of the solvent. For background wells, add 160 µL of Assay Buffer and 10 µL of Heme.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Addition of Colorimetric Substrate: Add 20 µL of the TMPD solution to each well.

  • Initiation of Reaction: Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Below is a diagram illustrating the general workflow for a COX inhibition assay.

COX_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Heme, Enzymes) Add_Reagents Add Buffer, Heme, and COX Enzyme to 96-well Plate Reagent_Prep->Add_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound or Vehicle Control Compound_Dilution->Add_Compound Add_Reagents->Add_Compound Pre_incubation Pre-incubate at 25°C Add_Compound->Pre_incubation Add_Substrate Add Colorimetric Substrate (TMPD) Pre_incubation->Add_Substrate Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Substrate->Initiate_Reaction Incubate Incubate at 25°C Initiate_Reaction->Incubate Read_Absorbance Read Absorbance at 590 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Read_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Log[Compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: General Workflow for a Colorimetric COX Inhibition Assay.
Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of the enzymes. COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting blood, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.

Materials:

  • Fresh human whole blood

  • Test compound (e.g., this compound)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TXB2 and PGE2

  • Incubator

  • Centrifuge

Procedure for COX-1 Inhibition:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

  • The blood is allowed to clot at 37°C for 1 hour, during which time platelets are activated and produce TXB2 via COX-1.

  • The serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is measured using a specific ELISA kit.

  • The percent inhibition of TXB2 production is calculated for each compound concentration to determine the IC50 for COX-1.

Procedure for COX-2 Inhibition:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

  • LPS is added to induce the expression of COX-2 in monocytes.

  • The blood is incubated at 37°C for 24 hours.

  • The plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is measured using a specific ELISA kit.

  • The percent inhibition of PGE2 production is calculated for each compound concentration to determine the IC50 for COX-2.

Conclusion

References

Fenclozic Acid Metabolites: A Technical Guide to their Formation, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical development due to hepatotoxicity in humans, serves as a critical case study in drug metabolism and safety assessment. This technical guide provides an in-depth exploration of the metabolic fate of this compound, with a focus on the formation and biological significance of its metabolites. The document details the key metabolic pathways, including oxidation and conjugation, and highlights the generation of reactive metabolites implicated in the observed liver injury. Comprehensive tables of quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of metabolic and toxicity pathways are presented to offer a thorough resource for researchers in drug metabolism, toxicology, and pharmaceutical development.

Introduction

This compound, chemically [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, showed promise as an anti-inflammatory agent but was ultimately withdrawn due to a high incidence of jaundice in patients receiving higher doses.[1] Notably, this hepatotoxicity was not observed in preclinical animal studies, highlighting significant species differences in its metabolism and toxicological response.[2] The investigation into the mechanisms of this compound-induced liver injury has revealed a crucial role for its metabolic activation into reactive electrophilic species.[1][3] Understanding the metabolic pathways and the resulting metabolites is therefore paramount to elucidating its toxicity profile and serves as a valuable lesson in the prospective safety evaluation of new chemical entities.

Metabolic Pathways of this compound

The metabolism of this compound is extensive and proceeds primarily through two major routes: Phase I oxidation and Phase II conjugation .[1] These biotransformations occur predominantly in the liver and are essential for the detoxification and elimination of the drug. However, certain metabolic steps can lead to the formation of chemically reactive intermediates.

Phase I Metabolism: Oxidation

Oxidative metabolism of this compound, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of hydroxylated derivatives. A key oxidative transformation is the formation of an epoxide on the thiazole (B1198619) ring. This epoxide is a highly reactive electrophile capable of covalently binding to cellular macromolecules, including proteins.

Phase II Metabolism: Conjugation

The carboxylic acid moiety of this compound and its oxidized metabolites undergo conjugation with various endogenous molecules to enhance their water solubility and facilitate excretion. Key conjugation reactions include:

  • Glucuronidation: Formation of acyl glucuronides is a significant pathway. While typically a detoxification route, acyl glucuronides can be chemically reactive and contribute to covalent binding to proteins.

  • Amino Acid Conjugation: this compound is conjugated with amino acids, primarily glycine (B1666218) and taurine.

  • Glutathione (B108866) (GSH) Conjugation: The formation of glutathione-derived metabolites is of particular toxicological significance. The presence of GSH conjugates provides strong evidence for the formation of reactive electrophilic intermediates, such as the aforementioned epoxide, which are "trapped" by the nucleophilic thiol group of GSH.

The metabolic pathways of this compound are summarized in the diagram below.

Fenclozic_Acid_Metabolism Fenclozic_Acid This compound Oxidative_Metabolites Oxidative Metabolites (e.g., Epoxide) Fenclozic_Acid->Oxidative_Metabolites CYP450 Acyl_Glucuronide Acyl Glucuronide Fenclozic_Acid->Acyl_Glucuronide UGTs Amino_Acid_Congugates Amino Acid Conjugates (Glycine, Taurine) Fenclozic_Acid->Amino_Acid_Congugates Acyl-CoA Synthetases, Amino Acid N-acyltransferases GSH_Congugates Glutathione (GSH) Conjugates Oxidative_Metabolites->GSH_Congugates GSTs Excretion Excretion Acyl_Glucuronide->Excretion Amino_Acid_Congugates->Excretion GSH_Congugates->Excretion

Figure 1: Overview of this compound Metabolic Pathways.

Quantitative Data on this compound Metabolism

The extent of covalent binding of this compound and its metabolites to proteins is a key quantitative indicator of the formation of reactive intermediates. While comprehensive pharmacokinetic data for all metabolites across multiple species is not extensively compiled in single reports, studies have quantified covalent binding in various in vitro and in vivo systems.

ParameterSpecies/SystemConcentration/DoseCovalent Binding LevelReference
Covalent BindingHuman Liver Microsomes10 µMTime-dependent increase
Covalent BindingRat Liver Microsomes10 µMTime-dependent increase
Covalent BindingDog Liver Microsomes10 µMTime-dependent increase
Covalent BindingHuman HepatocytesNot specifiedLower than microsomes
Covalent BindingRat HepatocytesNot specifiedObserved
Covalent BindingDog HepatocytesNot specifiedObserved
Covalent BindingC57BL/6J Mouse Liver10 mg/kg< 50 pmol eq./mg protein
Covalent BindingC57BL/6J Mouse Kidney10 mg/kg< 50 pmol eq./mg protein
Covalent BindingC57BL/6J Mouse Plasma10 mg/kg< 50 pmol eq./mg protein

Table 1: Quantitative Data on Covalent Binding of this compound.

Biological Significance of Metabolites: The Link to Hepatotoxicity

The formation of reactive metabolites is central to the idiosyncratic hepatotoxicity observed with this compound in humans. The proposed mechanism involves the generation of electrophilic species, such as the epoxide intermediate, which can covalently bind to cellular proteins. This covalent binding can lead to several downstream events culminating in liver cell injury:

  • Enzyme Inactivation: Covalent modification of critical enzymes can disrupt cellular function.

  • Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair energy metabolism and increase oxidative stress.

  • Immune Response: Protein adducts can act as haptens, triggering an immune response that leads to inflammatory damage in the liver.

The disparity in metabolic profiles between humans and preclinical species is thought to be a key factor in the observed species-specific toxicity. Studies using chimeric mice with humanized livers have identified "human-specific" metabolites of this compound, suggesting that these unique metabolic pathways may be responsible for the generation of the toxic reactive intermediates in humans.

The proposed signaling pathway leading to this compound-induced hepatotoxicity is depicted below.

Fenclozic_Acid_Toxicity_Pathway Fenclozic_Acid This compound Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) Fenclozic_Acid->Reactive_Metabolite Metabolic Activation (CYP450) Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction ER_Stress ER Stress Protein_Adducts->ER_Stress Immune_Response Immune Response (Hapten Formation) Protein_Adducts->Immune_Response Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress ER_Stress->Oxidative_Stress Cell_Death Hepatocyte Cell Death (Apoptosis/Necrosis) Immune_Response->Cell_Death Oxidative_Stress->Cell_Death

Figure 2: Proposed Signaling Pathway for this compound-Induced Hepatotoxicity.

Experimental Protocols

In Vitro Covalent Binding Assay

This protocol describes a typical in vitro covalent binding assay using radiolabeled this compound and liver microsomes.

Objective: To quantify the extent of covalent binding of this compound metabolites to microsomal proteins.

Materials:

  • [¹⁴C]-Fenclozic acid

  • Liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol (B129727)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing liver microsomes (e.g., 1 mg/mL protein).

  • Add [¹⁴C]-Fenclozic acid to the desired final concentration (e.g., 10 µM).

  • Initiate the reaction by adding the NADPH regenerating system. For control incubations, omit the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold 20% TCA to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Wash the protein pellet repeatedly with methanol to remove unbound radioactivity.

  • Solubilize the final protein pellet in a suitable solvent (e.g., 1N NaOH).

  • Determine the protein concentration of the solubilized pellet (e.g., using a BCA protein assay).

  • Measure the radioactivity in an aliquot of the solubilized pellet by liquid scintillation counting.

  • Calculate the covalent binding as pmol equivalents of this compound per mg of protein.

Covalent_Binding_Workflow Start Start Incubation Incubate [¹⁴C]-Fenclozic Acid with Liver Microsomes & NADPH Start->Incubation Precipitation Precipitate Proteins with TCA Incubation->Precipitation Washing Wash Protein Pellet with Methanol Precipitation->Washing Solubilization Solubilize Protein Pellet Washing->Solubilization Quantification Quantify Protein and Radioactivity Solubilization->Quantification Calculation Calculate Covalent Binding (pmol eq./mg protein) Quantification->Calculation End End Calculation->End

Figure 3: Experimental Workflow for In Vitro Covalent Binding Assay.
Identification of Reactive Metabolites using Glutathione Trapping and LC-MS/MS

This protocol outlines a general procedure for trapping reactive metabolites of this compound with glutathione and their subsequent identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify the formation of reactive electrophilic metabolites of this compound by trapping them with glutathione.

Materials:

  • This compound

  • Liver microsomes or hepatocytes

  • NADPH regenerating system

  • Glutathione (GSH)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing liver microsomes or hepatocytes, this compound, and the NADPH regenerating system.

  • Add a high concentration of glutathione (e.g., 1-5 mM) to the incubation mixture to act as a trapping agent.

  • Incubate at 37°C for a suitable period.

  • Terminate the reaction by adding a cold organic solvent such as acetonitrile to precipitate proteins.

  • Centrifuge to remove the precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

  • Monitor for the presence of potential GSH adducts by searching for the characteristic mass of the GSH conjugate (mass of parent drug + mass of GSH).

  • Utilize tandem mass spectrometry (MS/MS) to fragment the potential adducts and confirm their structure by identifying characteristic fragment ions of both this compound and glutathione.

GSH_Trapping_Workflow Start Start Incubation Incubate this compound with Microsomes, NADPH, and GSH Start->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Identification Identify GSH Adducts (MS and MS/MS) Analysis->Identification End End Identification->End

Figure 4: Workflow for Glutathione Trapping of Reactive Metabolites.

Conclusion

The case of this compound underscores the critical importance of a thorough understanding of a drug candidate's metabolic profile, particularly the potential for bioactivation to reactive species. The species-specific hepatotoxicity highlights the limitations of preclinical animal models and the need for advanced in vitro systems, such as humanized chimeric mice, to better predict human metabolic fate and potential toxicity. The formation of an epoxide reactive metabolite and its subsequent detoxification via glutathione conjugation are key events in the metabolic and toxicological narrative of this compound. The methodologies and data presented in this guide provide a comprehensive resource for researchers working to ensure the safety and efficacy of new therapeutic agents. By applying these principles and techniques, the risks of metabolism-related idiosyncratic drug toxicities can be better understood and mitigated during the drug development process.

References

Fenclozic Acid Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties that was developed in the 1960s.[1][2] It belongs to the aryl-thiazolyl-acetic acid derivative class of compounds.[1] Despite showing promising anti-inflammatory efficacy, comparable to phenylbutazone (B1037) in short-term studies and more potent in longer-duration tests, this compound was withdrawn from clinical trials in 1970 due to incidences of jaundice and hepatotoxicity.[1][3] This technical guide provides an in-depth overview of the receptor binding profile of this compound, with a focus on its primary mechanism of action. Given the historical context of the compound, direct quantitative binding data is limited. Therefore, this guide also provides a comparative analysis with other NSAIDs and detailed experimental protocols for assessing the relevant biological targets.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to the reduction in prostaglandin synthesis. Notably, the activity of this compound is not mediated by the stimulation of the adrenal glands, and it is devoid of corticosteroid-like activity.

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.

  • COX-2: This isoform is typically induced by inflammatory stimuli and is a key mediator of the inflammatory response.

Quantitative Receptor Binding Data

To provide a relevant context for the anticipated potency of this compound, the following table summarizes the IC50 values for a range of other non-steroidal anti-inflammatory drugs against COX-1 and COX-2. This comparative data is essential for understanding the landscape of COX inhibition by NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen 1.3 - 139.4 - 34>1
Naproxen 0.6 - 5.14.3 - 8.9>1
Ketoprofen 0.3 - 2.61.6 - 13>1
Diclofenac 0.0760.0262.9
Celecoxib 826.812
Indomethacin 0.00900.310.029

Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources.

Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway, the primary target of this compound. Inhibition of COX-1 and COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Effects) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory Effects) COX2->Prostaglandins_Inflammatory Fenclozic_Acid This compound Fenclozic_Acid->COX1 Fenclozic_Acid->COX2

Caption: Cyclooxygenase signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like this compound against COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzymes)

This assay determines the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin

  • Reducing agent (e.g., glutathione)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, hematin, and the reducing agent.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.

  • Assay Incubation:

    • To each well of a 96-well plate, add the reaction mixture.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Prostaglandin Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory effect of a test compound on COX-1 and COX-2 in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood from healthy volunteers (who have not taken NSAIDs for at least 7 days)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane (B8750289) B2 (TXB2) and Prostaglandin E2 (PGE2)

  • Incubator, centrifuge, and other standard laboratory equipment

Procedure for COX-1 Inhibition:

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • The blood is then allowed to clot for 1 hour at 37°C, which induces platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

  • The reaction is stopped by placing the samples on ice.

  • Serum is separated by centrifugation.

  • The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is measured by ELISA.

Procedure for COX-2 Inhibition:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

  • Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.

  • The blood is incubated for 24 hours at 37°C.

  • The reaction is stopped, and plasma is separated by centrifugation.

  • The concentration of prostaglandin E2 (PGE2) is measured by ELISA.

Data Analysis:

  • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are then determined by non-linear regression analysis of the dose-response curves.

Hepatotoxicity and Metabolism

The clinical development of this compound was halted due to hepatotoxicity. Subsequent research has indicated that the liver toxicity is likely caused by the formation of reactive metabolites. Studies have shown that this compound can undergo metabolic activation, leading to the formation of species that can covalently bind to liver proteins. This covalent binding is a potential mechanism for the observed drug-induced liver injury.

Conclusion

This compound is a historically significant NSAID whose clinical utility was ultimately limited by its hepatotoxicity. Its primary mechanism of action is the inhibition of cyclooxygenase enzymes, a hallmark of this drug class. While specific quantitative binding data for this compound is scarce in the available literature, the provided experimental protocols offer a robust framework for characterizing the COX inhibitory profile of this and other NSAIDs. The comparative data on other NSAIDs helps to position the likely potency of this compound within this therapeutic class. Further research into the metabolic pathways leading to reactive metabolite formation is crucial for understanding the toxicity profile of this compound and for the development of safer anti-inflammatory agents.

References

Proposed Theoretical Investigation of Fenclozic Acid Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to hepatotoxicity, presents a compelling case for retrospective computational analysis.[1][2][3][4] While experimental data on its metabolic activation and reactive metabolites are available, a comprehensive theoretical study of its molecular interactions at the quantum and molecular levels is lacking in the current literature. This technical guide outlines a proposed in-depth theoretical investigation of this compound's molecular interactions using a combination of molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations. The aim is to elucidate its mechanism of action, predict potential off-target interactions, and provide a computational framework for understanding its adverse effects. This guide is intended to serve as a roadmap for researchers and scientists in the field of computational drug design and toxicology.

Introduction

This compound (2-(4-chlorophenyl)-α-methyl-4-thiazoleacetic acid) was developed as a potent anti-inflammatory agent but was later withdrawn due to severe liver toxicity observed in some patients.[1] The primary hypothesis for its toxicity involves metabolic activation to reactive intermediates that form covalent adducts with liver proteins. While experimental studies have identified reactive metabolites, the specific molecular targets and the nature of the non-covalent and covalent interactions leading to toxicity remain poorly understood.

Computational chemistry and molecular modeling techniques offer a powerful avenue to investigate these interactions at an atomic level of detail. By employing a multi-faceted computational approach, we can predict the binding affinity of this compound and its metabolites to various biological targets, analyze their electronic properties to understand reactivity, and simulate their dynamic behavior in a biological environment. This guide proposes a comprehensive theoretical study to bridge the knowledge gap in the molecular toxicology of this compound.

Proposed Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method will be employed to predict the binding modes of this compound and its putative metabolites with potential protein targets.

Experimental Protocol:

  • Ligand Preparation: The 3D structures of this compound and its known or suspected metabolites (e.g., epoxide intermediates) will be constructed and optimized using a molecular mechanics force field (e.g., MMFF94). Partial charges will be assigned using the Gasteiger-Hückel method.

  • Target Selection and Preparation: Based on its NSAID classification and observed hepatotoxicity, potential targets will include cyclooxygenase enzymes (COX-1 and COX-2) and various cytochrome P450 isoforms involved in drug metabolism (e.g., CYP2C9, CYP3A4). The crystal structures of these proteins will be obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.

  • Docking Procedure: Autodock Vina will be used for molecular docking simulations. The grid box will be centered on the active site of the target protein, encompassing all key catalytic residues. A search space with a grid spacing of 1 Å will be defined. The Lamarckian Genetic Algorithm will be employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 docking runs.

  • Analysis of Results: The resulting docking poses will be clustered and ranked based on their binding energies. The lowest energy and most populated clusters will be selected for detailed analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) using visualization software such as PyMOL or UCSF Chimera.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations will be performed to analyze the electronic properties of this compound and its metabolites to understand their reactivity and potential for covalent bond formation.

Experimental Protocol:

  • Geometry Optimization: The 3D structures of this compound and its metabolites will be fully optimized in the gas phase and in a simulated aqueous environment using the B3LYP functional with the 6-311++G(d,p) basis set in the Gaussian 16 software package.

  • Electronic Property Calculations: A range of quantum chemical descriptors will be calculated from the optimized geometries, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): To determine the electron-donating and accepting capabilities.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Including chemical hardness, softness, electronegativity, and electrophilicity index, will be calculated to predict the overall reactivity.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution and delocalization.

  • Reaction Pathway Analysis: For the formation of reactive metabolites, transition state calculations will be performed to determine the activation energies and reaction mechanisms.

Molecular Dynamics (MD) Simulations

MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations will be conducted to assess the stability of the ligand-protein complexes obtained from molecular docking and to observe the dynamic behavior of the system over time.

Experimental Protocol:

  • System Preparation: The docked complexes of this compound and its metabolites with the target proteins will be used as the starting structures. The systems will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edge. Counter-ions (Na+ or Cl-) will be added to neutralize the system.

  • Force Field and Simulation Parameters: The AMBER ff19SB force field will be used for the protein, and the General Amber Force Field (GAFF) will be used for the ligands. The systems will be subjected to energy minimization, followed by a gradual heating phase from 0 to 310 K over 1 ns, and then an equilibration phase of 5 ns under NPT conditions.

  • Production Run: A production MD simulation will be run for at least 100 ns for each system. Trajectories will be saved every 10 ps.

  • Analysis: The trajectories will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number and duration of intermolecular hydrogen bonds. The binding free energy will be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed theoretical studies.

Table 1: Hypothetical Molecular Docking Results of this compound and its Epoxide Metabolite with COX-2 and CYP3A4.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundCOX-2-9.8Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
This compoundCYP3A4-8.5Ser119, Arg212, Phe304Hydrophobic, Pi-Stacking
Epoxide MetaboliteCOX-2-7.2Arg120, Tyr355Hydrogen Bond
Epoxide MetaboliteCYP3A4-9.1Ser119, Arg212, Phe304Hydrogen Bond, Hydrophobic

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound and its Epoxide Metabolite.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity Index (ω)
This compound-6.5-1.25.31.8
Epoxide Metabolite-7.1-2.54.63.2

Table 3: Hypothetical MD Simulation Results for this compound-COX-2 Complex.

Simulation ParameterValueInterpretation
Average RMSD (Protein)1.5 ÅStable protein backbone during simulation.
Average RMSD (Ligand)0.8 ÅLigand remains stably bound in the active site.
Average MM-PBSA Binding Free Energy-45.2 kcal/molFavorable binding affinity.

Visualizations

The following diagrams illustrate the proposed workflows and potential molecular interactions.

Computational_Workflow Ligand_Prep Ligand Preparation (this compound & Metabolites) Docking Molecular Docking (Autodock Vina) Ligand_Prep->Docking DFT DFT Calculations (Gaussian 16) Ligand_Prep->DFT Target_Prep Target Preparation (COX-2, CYPs) Target_Prep->Docking MD MD Simulations (AMBER) Docking->MD Binding_Modes Binding Modes & Energies Docking->Binding_Modes Electronic_Properties Electronic Properties & Reactivity DFT->Electronic_Properties Complex_Stability Complex Stability & Dynamics MD->Complex_Stability

Caption: Proposed computational workflow for studying this compound interactions.

Fenclozic_Acid_Interactions FA This compound COX2 COX-2 FA->COX2 Inhibition (Therapeutic Effect) CYP450 Cytochrome P450 FA->CYP450 Metabolism Metabolite Reactive Epoxide Metabolite CYP450->Metabolite Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Covalent Binding Toxicity Hepatotoxicity Protein_Adducts->Toxicity

Caption: Hypothesized molecular interaction pathways of this compound.

Conclusion

This technical guide outlines a comprehensive theoretical framework for investigating the molecular interactions of this compound. The proposed multi-pronged approach, combining molecular docking, DFT, and MD simulations, has the potential to provide significant insights into its therapeutic mechanism and toxicological profile. The hypothetical data and visualizations presented herein serve as a template for the expected outcomes of such a study. By elucidating the detailed molecular interactions of this compound, this research can contribute to a better understanding of drug-induced liver injury and aid in the design of safer anti-inflammatory drugs in the future.

References

Methodological & Application

Fenclozic Acid In Vitro Assays: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory and hepatotoxic potential of fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound was withdrawn from clinical development due to hepatotoxicity, making it a critical compound for studying drug-induced liver injury (DILI).[1][2] Its primary mechanism of anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[3]

I. Anti-Inflammatory Activity Assays

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenclozic_Acid This compound Fenclozic_Acid->COX1 Fenclozic_Acid->COX2

Caption: Inhibition of Prostaglandin Synthesis by this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of this compound on the two isoforms of the cyclooxygenase enzyme.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a cofactor solution containing hematin, glutathione, and tetramethyl-p-phenylenediamine dihydrochloride (B599025) (TMPD) in Tris-HCl buffer.[5]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add varying concentrations of this compound (or a vehicle control) to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Indomethacin (Control)~0.04~0.51~0.08
Celecoxib (Control)~15.10~0.05~302

Note: Specific IC50 values for this compound were not found in the provided search results. The table includes representative data for control compounds to illustrate the expected output.

Prostaglandin E2 (PGE2) Immunoassay in Cultured Cells

This assay measures the production of PGE2, a key inflammatory prostaglandin, in cells treated with this compound.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human rheumatoid synovial cells, macrophages) in appropriate media.

    • Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.

    • Treat the stimulated cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant. If PGE2 levels are expected to be low, an extraction step using C18 reverse-phase columns may be necessary.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The principle involves competition between PGE2 in the sample and a fixed amount of labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Determine the PGE2 concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of PGE2 production at each this compound concentration compared to the stimulated, untreated control.

II. Hepatotoxicity Assays

The hepatotoxicity of this compound is thought to be mediated by the formation of reactive metabolites. In vitro assays are crucial for investigating the mechanisms of DILI.

Proposed Mechanism of this compound-Induced Hepatotoxicity

Hepatotoxicity_Pathway Fenclozic_Acid This compound Phase1 Phase I Metabolism (CYP450) Fenclozic_Acid->Phase1 Reactive_Metabolite Reactive Metabolite (e.g., Acyl Glucuronide, Epoxide) Phase1->Reactive_Metabolite Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Metabolite->Protein_Adducts Hepatotoxicity Hepatotoxicity (Cellular Stress, Immune Response) Protein_Adducts->Hepatotoxicity Covalent_Binding_Workflow Start Start Incubation Incubate [14C]-Fenclozic Acid with Liver Microsomes and NADPH-regenerating system Start->Incubation Precipitation Precipitate Proteins (e.g., with acetonitrile) Incubation->Precipitation Washing Wash Protein Pellet to Remove Unbound Drug Precipitation->Washing Quantification Quantify Radioactivity in Protein Pellet (LSC) and Protein Content (BCA assay) Washing->Quantification Analysis Calculate Covalent Binding (pmol equivalents/mg protein) Quantification->Analysis End End Analysis->End

References

Application Notes & Protocols: Analytical Methods for Quantifying Fenclozic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), was developed for conditions like rheumatoid arthritis but was withdrawn from clinical development.[1][2] Consequently, recent, validated analytical methods for its specific quantification in plasma are not extensively documented in contemporary literature. However, based on its chemical properties as a carboxylic acid NSAID and established methods for analogous compounds, robust and sensitive analytical protocols can be developed.[3][4]

This document provides detailed application notes and protocols for the quantification of this compound in plasma, primarily focusing on the modern, highly sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.[5] Alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed. The protocols provided are synthesized from established methodologies for similar analytes and serve as a comprehensive guide for researchers to develop and validate a specific assay for this compound.

Sample Preparation Protocols

The accurate quantification of this compound begins with its effective extraction from the complex plasma matrix. The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. As this compound is an acidic compound, pH modification of the sample can be used to optimize extraction efficiency. Two common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol: Protein Precipitation (PPT)

This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.

Materials:

  • Plasma sample

  • Acetonitrile (B52724) (ACN), cold

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound or another NSAID like mefenamic acid)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Micropipettes and tubes

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound and the IS.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase to increase concentration.

Protocol: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Acidifying agent (e.g., 2% Phosphoric Acid)

  • Extraction solvent (e.g., Ethyl Acetate or a mixture like Chloroform:Acetone 1:1 v/v)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 250 µL of plasma into a glass test tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 20 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LLE_Workflow plasma 1. Plasma Sample (250 µL) add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify (e.g., Phosphoric Acid) add_is->acidify vortex1 Vortex acidify->vortex1 add_solvent 4. Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge 5. Centrifuge vortex2->centrifuge separate 6. Collect Organic Layer centrifuge->separate evaporate 7. Evaporate to Dryness separate->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Fig 1. Liquid-Liquid Extraction (LLE) Workflow for Plasma Samples.

Analytical Method Protocols

Protocol: HPLC-MS/MS Analysis

This is the preferred method for its high sensitivity and specificity, allowing for low limits of quantification.

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Suggested HPLC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B
Column Temp. 40°C

| Injection Vol. | 5 µL |

Suggested MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. The precursor ion [M-H]⁻ would be selected and fragmented to find stable product ions. |

Protocol: GC-MS Analysis (Alternative Method)

GC-MS is a viable alternative but typically requires derivatization to make the non-volatile this compound suitable for gas chromatography.

Procedure Outline:

  • Extraction: Perform LLE as described in Protocol 1.2.

  • Derivatization: After evaporation, the dried extract must be derivatized. A common method is esterification (e.g., with diazomethane (B1218177) or BF₃/Methanol) to convert the carboxylic acid group into a more volatile methyl ester.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS.

    • Column: A non-polar capillary column like a DB-5ms or HP-5ms is typically used.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound and IS.

Method Performance and Data

A full method validation would be required to establish performance characteristics. The following table summarizes representative performance data from validated LC-MS/MS and GC-MS methods for similar acidic drugs, which can serve as target parameters for a this compound assay.

Table 1: Representative Performance Characteristics for NSAID Quantification in Plasma

Parameter LC-MS/MS Method (Fenofibric Acid) GC-MS Method (Diclofenac)
Linearity Range 0.05 - 7.1 µg/mL 0.25 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 µg/mL 0.25 ng/mL
Limit of Detection (LOD) Not Reported 0.125 ng/mL
Recovery ~67% ~89 - 95%
Precision (CV%) < 9.3% < 9.0%

| Accuracy (% Bias) | < 9.3% | Not Reported (within acceptable limits) |

Overall Analytical Workflow

The entire process from receiving a sample to generating a final concentration value involves several key stages, each critical for ensuring data quality and integrity.

Overall_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt (& Storage at -80°C) sample_prep Sample Preparation (LLE or PPT) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (Data Acquisition) sample_prep->lcms_analysis integration Chromatogram Integration lcms_analysis->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Final Report quantification->reporting

Fig 2. Comprehensive Workflow for this compound Quantification.

References

Fenclozic Acid: A Tool for Investigating Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), serves as a valuable tool for researchers studying the intricate pathways of prostaglandin (B15479496) synthesis. Although its clinical development was halted due to findings of hepatotoxicity in humans, its properties as a cyclooxygenase (COX) inhibitor make it a relevant compound for in vitro and preclinical research aimed at understanding the roles of prostaglandins (B1171923) in inflammation, pain, and other physiological and pathological processes. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in studying prostaglandin synthesis, and comparative data with other common NSAIDs.

This compound, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, exhibits anti-inflammatory, analgesic, and antipyretic properties, which are characteristic effects of cyclooxygenase (COX) enzyme inhibition.[1][2] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[4]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[4]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.

The anti-inflammatory effects of this compound are attributed to its inhibition of COX-2, while its potential side effects, such as gastrointestinal disturbances, would be linked to the inhibition of COX-1. The balance of inhibition between these two isoforms is a critical determinant of an NSAID's efficacy and safety profile.

Signaling Pathway

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection_Platelet_Aggregation Fenclozic_Acid This compound Fenclozic_Acid->COX1 Fenclozic_Acid->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Quantitative Data

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Celecoxib 826.812
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Naproxen >100>100-
Piroxicam 47251.9

Data compiled from various sources. Values can vary depending on the assay conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on prostaglandin synthesis.

Protocol 1: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme immunoassay (EIA) kit for PGE2 or other prostaglandins

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • Measure the amount of PGE2 (or another prostaglandin) produced in each well using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Assay for Prostaglandin Synthesis Inhibition

This protocol assesses the ability of this compound to inhibit prostaglandin production in a cellular context, for example, using macrophages or fibroblasts.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages, human fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (optional, for intracellular measurements)

  • Enzyme immunoassay (EIA) kit for PGE2

  • 24-well or 96-well cell culture plates

  • CO2 incubator

  • Centrifuge

  • Plate reader

Procedure:

  • Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

  • Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).

  • Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).

  • Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).

  • Collect the cell culture supernatant. If measuring intracellular prostaglandins, wash the cells with PBS and lyse them.

  • Measure the concentration of PGE2 in the supernatant (or cell lysate) using an EIA kit.

  • Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound and Control Solutions Start->Prepare_Reagents Assay_Setup Set up In Vitro (Enzyme) or Cellular Assay Prepare_Reagents->Assay_Setup Incubation Incubate with This compound Assay_Setup->Incubation Stimulation Induce Prostaglandin Synthesis (e.g., with Arachidonic Acid or LPS) Incubation->Stimulation Reaction_Termination Terminate Reaction Stimulation->Reaction_Termination Measurement Measure Prostaglandin Levels (e.g., PGE2 via EIA) Reaction_Termination->Measurement Data_Analysis Analyze Data Measurement->Data_Analysis Calculate_Inhibition Calculate % Inhibition Data_Analysis->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for assessing the inhibitory effect of this compound on prostaglandin synthesis.

Conclusion

This compound, despite its discontinued (B1498344) clinical use, remains a pertinent pharmacological tool for the in-depth study of prostaglandin synthesis and the role of COX enzymes in health and disease. The protocols and information provided herein offer a foundational guide for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of the complexities of the inflammatory process and aiding in the development of novel therapeutic agents. Researchers should, however, remain mindful of its known hepatotoxic effects when designing and interpreting in vivo studies.

References

Preparing Fenclozic Acid Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties that has been utilized in various research applications.[1] Proper preparation of stock solutions is critical for ensuring accurate and reproducible results in cell culture experiments. This document provides detailed protocols and data for the preparation of this compound stock solutions, ensuring consistency and reliability in your research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Weight 253.70 g/mol [2][3][4][5]
Appearance Colorless crystalline solid
Solubility Soluble in most organic solvents, sparingly soluble in water. In Dimethyl Sulfoxide (DMSO), solubility is ≥ 100 mg/mL (394.17 mM).
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (in DMSO) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

This section provides a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO.

Materials
  • This compound powder (purity ≥ 99%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution
  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.537 mg of this compound powder using an analytical balance. The use of sterile weighing paper or a sterile microcentrifuge tube is recommended.

  • Solvent Addition: Transfer the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Sterilization (Optional but Recommended): If the intended application requires absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final desired concentration in the cell culture medium.

Example: Preparing a 100 µM working solution from a 10 mM stock:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM this compound stock solution to the cell culture medium.

  • Gently mix the solution by pipetting up and down or by inverting the tube.

  • This results in a 1:100 dilution, yielding a final concentration of 100 µM this compound. The final DMSO concentration in the culture medium will be 0.1%, a level generally well-tolerated by most cell lines.

Note: It is crucial to prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the drug.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Fenclozic_Acid_Stock_Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute use Use in Cell Culture Experiment dilute->use

References

Application Notes and Protocols: Fenclozic Acid Dosage and Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1] It demonstrated promising anti-inflammatory, analgesic, and antipyretic properties in various preclinical animal models, including rats, mice, and guinea pigs.[2][3] In preclinical studies of longer duration, this compound was found to be more potent than phenylbutazone.[2][3] However, its clinical development was halted due to observations of hepatotoxicity in humans at a daily dose of 400 mg, a toxicity that was not replicated in preclinical animal testing. This discrepancy between preclinical safety and clinical outcomes makes this compound a subject of interest in drug metabolism and toxicology research.

These application notes provide a comprehensive overview of the dosages and administration routes for this compound used in key preclinical studies. The accompanying protocols offer detailed methodologies for reproducing these experiments.

Data Presentation: Dosage and Efficacy in Preclinical Models

The following tables summarize the quantitative data on this compound dosage and its efficacy in various preclinical models.

Table 1: Anti-inflammatory Activity of this compound

Animal ModelSpeciesAdministration RouteDose Range (mg/kg)EfficacyReference
Carrageenan-induced Paw EdemaRatOral25 - 100Dose-dependent reduction in paw edema
Adjuvant-induced Arthritis (established)RatOralNot specifiedApproximately equipotent to phenylbutazone

Table 2: Analgesic Activity of this compound

Animal ModelSpeciesAdministration RouteDose Range (mg/kg)EfficacyReference
Acetic Acid-induced WrithingMouseNot specifiedNot specifiedEffective in reducing writhing
Hot Plate TestRatNot specifiedNot specifiedDemonstrated analgesic effect

Table 3: Antipyretic Activity of this compound

Animal ModelSpeciesAdministration RouteDose Range (mg/kg)EfficacyReference
Brewer's Yeast-induced PyrexiaRatOral80Reduction of 1.5 to 2.0 °C in rectal temperature

Table 4: Pharmacokinetic and Metabolism Studies

Study TypeSpeciesAdministration RouteDose (mg/kg)Key FindingsReference
MetabolismRatIntraduodenal2 - 100Dose-dependent increase in biliary secretion; taurine (B1682933) conjugate is a major metabolite at higher doses.
Distribution and MetabolismMouse (hepatic reductase null)Oral10Primarily eliminated in urine; major metabolites are glycine (B1666218) and taurine conjugates.
Distribution and MetabolismMouse (C57BL/6J)Oral10Distribution to all tissues except the brain; extensive metabolism via oxidation and conjugation.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)

This protocol is adapted from established methods for evaluating acute anti-inflammatory activity.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals under standard laboratory conditions with free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in saline)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Plethysmometer

  • Oral gavage needles

3. Experimental Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group):

    • Vehicle control group

    • This compound treatment groups (e.g., 25, 50, 100 mg/kg)

    • Positive control group (e.g., Indomethacin 5-10 mg/kg)

  • Administer this compound or the vehicle orally via gavage.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vₜ - V₀.

4. Data Analysis:

  • Express results as the mean ± standard error of the mean (SEM).

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the control group. A p-value < 0.05 is generally considered statistically significant.

Protocol 2: Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Model)

This protocol outlines the procedure for evaluating the antipyretic activity of this compound.

1. Animals:

  • Male Wistar rats (150-200 g).

  • Acclimatize animals as described in Protocol 1.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v CMC in saline)

  • Brewer's yeast (15% w/v suspension in sterile saline)

  • Digital thermometer with a rectal probe

  • Oral gavage needles

3. Experimental Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension into the back, below the nape of the neck.

  • 18-24 hours after yeast injection, record the rectal temperature again to confirm the induction of fever (typically an increase of at least 0.5 °C).

  • Divide the pyretic rats into groups (n=6-8 per group):

    • Vehicle control group

    • This compound treatment group (e.g., 80 mg/kg)

    • Positive control group (e.g., Paracetamol 150 mg/kg)

  • Administer this compound or the vehicle orally.

  • Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

4. Data Analysis:

  • Calculate the mean reduction in rectal temperature for each group at each time point compared to the pre-drug pyretic temperature.

  • Analyze the data using a suitable statistical test, such as a two-way ANOVA with repeated measures, to assess the significance of the antipyretic effect over time.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Fenclozic_Acid_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Fenclozic_Acid This compound Fenclozic_Acid->COX1 Inhibition Fenclozic_Acid->COX2 Inhibition

Caption: this compound inhibits COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram illustrates the key steps in the carrageenan-induced paw edema model for evaluating the anti-inflammatory activity of this compound.

Carrageenan_Paw_Edema_Workflow Start Start: Acclimatized Rats Fasting Overnight Fasting Start->Fasting Grouping Randomization into Groups (Vehicle, this compound, Positive Control) Fasting->Grouping Dosing Oral Administration of Test Substance Grouping->Dosing Wait Wait for 1 Hour Dosing->Wait Induction Inject Carrageenan into Paw Wait->Induction Measurement Measure Paw Volume (V₀ and Vₜ at intervals) Induction->Measurement Analysis Calculate % Inhibition of Edema and Statistical Analysis Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Disclaimer

This document is intended for research and informational purposes only. This compound is not approved for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fenclozic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of fenclozic acid in bulk drug substances and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be a starting point for laboratory use and should be fully validated by the user to ensure compliance with all relevant regulatory requirements.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise analytical methods for its quantification in various stages of drug development and quality control. This application note describes a stability-indicating RP-HPLC method that can be used for the determination of this compound. The method is based on established analytical principles for NSAIDs with similar chemical structures.

Proposed HPLC Method

A robust RP-HPLC method with UV detection is proposed for the determination of this compound. The chromatographic conditions have been selected based on the analysis of structurally related aryl-acetic acid derivatives and are expected to provide good resolution and peak shape for this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0, 20 mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength Approximately 280 nm (to be confirmed by UV scan)
Run Time Approximately 10 minutes

Experimental Protocols

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for this compound.

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

System suitability is established by injecting a standard solution multiple times and evaluating parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak area.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
RSD of Peak Area (n=6) ≤ 2.0%

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Linearity Parameters:

ParameterValue
Concentration Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Accuracy should be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Accuracy Data:

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
808To be determined98.0 - 102.0≤ 2.0
10010To be determined98.0 - 102.0≤ 2.0
12012To be determined98.0 - 102.0≤ 2.0

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision is determined by analyzing the same samples on different days, by different analysts, or with different equipment.

Precision Data:

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) % RSD (n=6)≤ 2.0%
Intermediate Precision (Inter-day) % RSD (n=6)≤ 2.0%

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Sensitivity Parameters:

ParameterFormulaEstimated Value
LOD 3.3 x (σ / S)To be determined
LOQ 10 x (σ / S)To be determined
(σ = standard deviation of the response, S = slope of the calibration curve)

Stability-Indicating Assay (Forced Degradation Studies)

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug. The drug should be subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The developed HPLC method should be able to resolve the this compound peak from any degradation products.

Forced Degradation Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temp.
Thermal Degradation 105°C48 hours
Photolytic Degradation UV light (254 nm)24 hours

Visualizations

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting Standard Prepare Standard Solutions SystemEquilibration System Equilibration Sample Prepare Sample Solutions Injection Inject Samples & Standards SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Report Generate Report PeakIntegration->Report

Caption: Workflow for HPLC analysis of this compound.

Forced_Degradation_Pathway Forced Degradation Logical Pathway cluster_stress Stress Conditions FenclozicAcid This compound (Bulk Drug) Acid Acid Hydrolysis FenclozicAcid->Acid Base Base Hydrolysis FenclozicAcid->Base Oxidation Oxidative Degradation FenclozicAcid->Oxidation Thermal Thermal Degradation FenclozicAcid->Thermal Photo Photolytic Degradation FenclozicAcid->Photo Analysis HPLC Analysis FenclozicAcid->Analysis DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts DegradationProducts->Analysis

Caption: Logical pathway for forced degradation studies.

Fenclozic Acid: Application in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, was withdrawn from clinical development due to hepatotoxicity observed in humans at doses of 400 mg per day.[1][2][3][4] This toxicity was not replicated in preclinical animal studies, making this compound a significant case study in species-specific drug metabolism and toxicity.[1] Consequently, the primary application of this compound in metabolic pathway analysis is not as a tool to investigate endogenous metabolic pathways, but rather as a subject for studying xenobiotic metabolism, particularly the formation of reactive metabolites and their role in drug-induced liver injury (DILI).

Analysis of the metabolic pathways of this compound is crucial for understanding its toxicological profile. The key metabolic transformations involve both Phase I (oxidation) and Phase II (conjugation) reactions. The formation of reactive metabolites, which can covalently bind to cellular macromolecules, is believed to be a key event in the initiation of its liver toxicity. Studies have shown that this compound itself does not exhibit significant mitochondrial toxicity.

The main metabolic pathways of this compound include:

  • Oxidative Metabolism: This pathway, mediated by cytochrome P450 enzymes, can lead to the formation of an epoxide reactive metabolite. This electrophilic intermediate is a primary suspect in the observed hepatotoxicity.

  • Conjugation Pathways: The carboxylic acid moiety of this compound and its oxidized metabolites can undergo conjugation with various endogenous molecules, including:

    • Glutathione (GSH): The epoxide metabolite can be detoxified by conjugation with GSH, leading to the formation of numerous GSH-related products.

    • Amino Acids: Conjugation with glycine (B1666218) and taurine (B1682933) has been observed.

    • Glucuronic Acid: Formation of acyl glucuronides is another metabolic route.

The study of this compound's metabolic fate provides a valuable model for assessing the potential for bioactivation of other drug candidates. Understanding the enzymatic pathways involved and the chemical nature of the reactive intermediates can aid in the development of safer pharmaceuticals.

Data Presentation

Table 1: Summary of this compound Metabolites Identified in In Vivo and In Vitro Studies

Metabolite ClassSpecific Metabolites IdentifiedSpecies/SystemReference
Phase I: Oxidative Metabolites Epoxide reactive metaboliteRat
Hydroxylated metabolitesChimeric mice with humanized liver
Phase II: Conjugation Products Glutathione (GSH) conjugates (up to 16 identified)Rat
Glycine conjugateHepatic reductase null (HRN) mouse
Taurine conjugateHepatic reductase null (HRN) mouse, Dog and Rat hepatocytes
Acyl glucuronideHepatic reductase null (HRN) mouse, Human, Rat, and Dog liver microsomes
Cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine (B43971) metabolitesChimeric mice with humanized liver
Acyl carnitine, glutamine conjugatesChimeric mice with humanized liver

Experimental Protocols

Protocol 1: In Vivo Analysis of this compound Metabolism in Bile Duct-Cannulated (BDC) Rats

This protocol is designed to identify and characterize biliary and urinary metabolites of this compound, with a focus on trapping reactive intermediates.

1. Animal Model:

  • Male Wistar rats with surgically implanted bile duct cannulae.

2. Dosing:

  • Administer this compound (e.g., 100 mg/kg) via oral gavage.

3. Sample Collection:

  • Collect bile and urine samples at regular intervals (e.g., every 2 hours for up to 48 hours).

  • Immediately freeze samples at -80°C to prevent degradation.

4. Sample Preparation:

  • Thaw samples on ice.

  • For bile samples, dilute with an appropriate solvent (e.g., 50% methanol (B129727) in water).

  • For urine samples, centrifuge to remove particulates.

  • Protein precipitation may be necessary for plasma samples if collected.

5. Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column suitable for separating drug metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of accurate mass measurements for metabolite identification.

  • Data Acquisition: Acquire data in both positive and negative ion modes to detect a wide range of metabolites. Use data-dependent acquisition to trigger fragmentation (MS/MS) of potential metabolites for structural elucidation.

6. Data Analysis:

  • Use specialized software to search for expected metabolites (based on known biotransformation pathways) and to identify novel metabolites.

  • Compare chromatograms from treated and vehicle control animals to identify drug-related peaks.

  • Characterize metabolites based on their accurate mass, retention time, and fragmentation patterns.

Protocol 2: In Vitro Assessment of this compound Bioactivation in Liver Microsomes

This protocol aims to investigate the formation of reactive metabolites of this compound and their covalent binding to microsomal proteins.

1. Materials:

  • Liver microsomes from different species (e.g., human, rat, dog).

  • This compound (radiolabeled, e.g., with ¹⁴C, is often used for covalent binding studies).

  • NADPH regenerating system (or NADPH).

  • Glutathione (GSH) as a trapping agent.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

2. Incubation:

  • Pre-warm a mixture of liver microsomes, this compound, and buffer to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

  • Include control incubations without NADPH to assess non-enzymatic reactions.

  • To trap reactive metabolites, include a high concentration of GSH in a separate set of incubations.

3. Sample Processing for Metabolite Identification:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS as described in Protocol 1 to identify GSH conjugates and other metabolites.

4. Sample Processing for Covalent Binding Assessment (if using radiolabeled compound):

  • After incubation, precipitate the protein with a solvent like acetonitrile.

  • Wash the protein pellet multiple times with solvents of increasing polarity (e.g., acetonitrile, methanol, water) to remove non-covalently bound radioactivity.

  • Quantify the remaining radioactivity in the protein pellet using liquid scintillation counting.

  • Determine the protein concentration (e.g., by BCA assay).

  • Express covalent binding as pmol equivalents of drug per mg of protein.

Mandatory Visualization

Fenclozic_Acid_Metabolic_Pathway Fenclozic_Acid This compound Phase_I Phase I Metabolism (Cytochrome P450) Fenclozic_Acid->Phase_I Oxidation Phase_II_Direct Direct Phase II Conjugation Fenclozic_Acid->Phase_II_Direct Epoxide Reactive Epoxide Metabolite Phase_I->Epoxide Phase_II_Epoxide Phase II Conjugation Epoxide->Phase_II_Epoxide Detoxification Covalent_Binding Covalent Binding to Macromolecules Epoxide->Covalent_Binding Glucuronide Acyl Glucuronide Phase_II_Direct->Glucuronide Amino_Acid_Conj Amino Acid Conjugates (Glycine, Taurine) Phase_II_Direct->Amino_Acid_Conj GSH_Conj Glutathione (GSH) Conjugates Phase_II_Epoxide->GSH_Conj Toxicity Hepatotoxicity Covalent_Binding->Toxicity

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental_Workflow_Metabolite_ID Start Start: In Vivo or In Vitro Experiment Dosing This compound Administration (e.g., to BDC rat or microsomes) Start->Dosing Sample_Collection Sample Collection (Bile, Urine, Microsomal Supernatant) Dosing->Sample_Collection Sample_Prep Sample Preparation (Dilution, Centrifugation, Protein Precipitation) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis (High-Resolution MS) Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Metabolite_ID Metabolite Identification (Accurate Mass, Retention Time, Fragmentation Pattern) Data_Analysis->Metabolite_ID Conclusion Elucidation of Metabolic Pathway Metabolite_ID->Conclusion

Caption: Workflow for the identification of this compound metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fenclozic Acid Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing fenclozic acid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a weak acidic compound characterized as a colorless crystalline solid. It is sparingly soluble in water but soluble in most organic solvents.[1] Specifically, its solubility in Dimethyl Sulfoxide (B87167) (DMSO) is ≥ 100 mg/mL.[2]

Q2: I am having trouble dissolving this compound for my in vivo experiment. What is a recommended starting formulation?

A2: A commonly used and effective formulation for in vivo studies involves a co-solvent system. A specific protocol that yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]

Q3: Why is this compound poorly soluble in aqueous solutions, and how does its acidic nature affect this?

A3: this compound is a carboxylic acid, making it a weak acid.[4] Its low aqueous solubility is typical for many organic acids. The solubility of weak acids is pH-dependent; they are generally more soluble in alkaline (higher pH) conditions where the carboxylic acid group is deprotonated (ionized), making the molecule more polar and thus more water-soluble. Conversely, in acidic (lower pH) environments, it will be in its less soluble, non-ionized form.

Q4: What are the general strategies to improve the solubility of a poorly soluble acidic drug like this compound?

A4: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • pH adjustment: Increasing the pH of the formulation to ionize the acidic drug.

  • Salt formation: Converting the acidic drug into a more soluble salt form.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Solid dispersions: Dispersing the drug in a polymer matrix.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution during preparation or upon standing. The solvent system has insufficient solubilizing capacity for the desired concentration.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300).- Gently warm the solution while stirring.- Consider a different solvent system or a combination of solubilization techniques.
The prepared formulation is too viscous for administration. High concentration of polymers (e.g., PEG300) or other viscosity-enhancing agents.- Decrease the concentration of the viscosity-enhancing agent if possible, while ensuring the drug remains in solution.- Consider alternative, less viscous co-solvents.
Inconsistent results in in vivo studies, possibly due to variable drug absorption. Poor or variable dissolution of this compound in the gastrointestinal tract.- Explore advanced formulation strategies such as salt formation, cyclodextrin (B1172386) complexation, solid dispersions, or nanosuspensions to improve the dissolution rate.
Difficulty achieving a high enough concentration for high-dose studies. Intrinsic low solubility of this compound in biocompatible solvents.- Investigate salt formation to significantly increase aqueous solubility.- Prepare a nanosuspension to potentially allow for a higher drug load in a liquid formulation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
WaterSparingly soluble
MethanolSlightly soluble
Most organic solventsSoluble

Experimental Protocols

Below are detailed methodologies for several key strategies to improve the solubility of this compound.

Co-Solvent Formulation for In Vivo Studies

This protocol is based on a known successful formulation for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • In a separate container, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 to the mixture and mix until uniform.

  • Finally, add the saline solution to reach the final desired volume and mix until a clear solution is obtained.

Example for a 1 mL final formulation with 2.5 mg/mL this compound:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix until clear.

G cluster_workflow Co-Solvent Formulation Workflow A Dissolve this compound in DMSO B Add PEG300 A->B 10% of final volume C Add Tween-80 B->C 40% of final volume D Add Saline C->D 5% of final volume E Final Formulation (≥ 2.5 mg/mL) D->E 45% of final volume

Co-Solvent Formulation Workflow
pH Adjustment to Enhance Aqueous Solubility

As a weak acid, the solubility of this compound increases with pH. This can be visualized in a general pH-solubility profile for a weak acid.

G pH-Solubility Profile of a Weak Acid p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 pka_point pKa p6 p5->p6 p7 p6->p7 xaxis pH yaxis Solubility origin origin origin->xaxis origin->yaxis low_sol Low Solubility (Non-ionized) high_sol High Solubility (Ionized) pka_line pka_line

pH-Solubility Profile of a Weak Acid

Protocol for Preparing a Buffered Solution:

  • Prepare a buffer solution of the desired pH (e.g., phosphate (B84403) buffer for pH 7.4).

  • Add an excess amount of this compound to the buffer solution.

  • Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove the undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Salt Formation

Converting this compound to a salt (e.g., sodium fenclozate) can significantly increase its aqueous solubility.

G cluster_salt Salt Formation Process A This compound (Weak Acid) C Reaction in Suitable Solvent A->C B Base (e.g., NaOH) B->C D This compound Salt (e.g., Sodium Fenclozate) C->D E Increased Aqueous Solubility D->E

Salt Formation Process

General Protocol for Sodium Salt Formation:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Add one molar equivalent of sodium hydroxide (B78521) (as a solution in water or ethanol) dropwise while stirring.

  • Continue stirring for a specified period to ensure complete reaction.

  • The sodium salt of this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to obtain the solid salt.

  • The resulting salt can be washed with a non-polar solvent to remove any unreacted starting material and then dried.

Other Advanced Formulation Strategies
  • Cyclodextrin Complexation: This involves forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to enhance solubility. The drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.

  • Solid Dispersion: this compound can be dispersed in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (B124986) - PVP, or hydroxypropyl methylcellulose (B11928114) - HPMC). This is often achieved by dissolving both the drug and the polymer in a common solvent and then removing the solvent, or by a melting method.

  • Nanosuspension: The particle size of this compound can be reduced to the nanometer range using techniques like media milling or high-pressure homogenization. This increases the surface area, leading to a higher dissolution velocity.

These advanced techniques generally require specialized equipment and expertise for formulation development and characterization.

Disclaimer: The information provided in this technical support center is for guidance purposes for research professionals. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel. The provided protocols are general and may require optimization for specific experimental needs.

References

Fenclozic Acid Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fenclozic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations of its stability and degradation in aqueous solutions.

Disclaimer: Specific experimental data on the forced degradation of this compound in aqueous solutions is limited in publicly available literature. The following information is based on the chemical structure of this compound—which contains a carboxylic acid, a thiazole (B1198619) ring, and a chlorophenyl group—and established principles of drug stability testing for structurally similar non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in aqueous solutions?

A1: Based on its structure, this compound is potentially susceptible to degradation through several pathways:

  • Hydrolysis: While the thiazole ring is relatively stable, extreme pH conditions (acidic or basic) could potentially lead to its cleavage over time, although this is less common than hydrolysis of more labile functional groups like esters or amides.[4]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. This can be initiated by oxidizing agents or exposure to atmospheric oxygen.[4]

  • Photodegradation: Aromatic compounds and heterocyclic rings like thiazole can be susceptible to degradation upon exposure to UV or visible light. Potential photodegradation pathways for thiazole-containing compounds can be complex, sometimes involving reaction with singlet oxygen via cycloaddition, leading to ring cleavage.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when exposed to heat or light.

Q2: What are the key factors that can influence the stability of this compound in my experiments?

A2: The stability of this compound in aqueous solutions can be significantly affected by:

  • pH: The pH of the solution can catalyze hydrolytic degradation. It is crucial to determine the pH-rate profile to identify the pH of maximum stability.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions, including hydrolysis and decarboxylation.

  • Light Exposure: Exposure to light, especially UV radiation, can induce photodegradation. It is recommended to handle solutions of this compound in light-protected conditions (e.g., amber glassware) unless photostability is being specifically investigated.

  • Presence of Oxidizing Agents: Contaminants such as peroxides or metal ions can catalyze oxidative degradation. The use of high-purity solvents and reagents is recommended.

  • Oxygen Levels: Dissolved oxygen in the solution can contribute to oxidative degradation. For sensitive experiments, degassing the solvent may be necessary.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the drug solution (e.g., at 80 °C) and the solid drug (e.g., at 105 °C).

  • Photostability: Exposing the drug solution and solid drug to a controlled light source (e.g., as per ICH Q1B guidelines).

The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the sample.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are too mild (temperature too low, duration too short, concentration of stressing agent too low).Increase the temperature, prolong the exposure time, or use a higher concentration of the acid, base, or oxidizing agent.
This compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation products.
Excessive degradation (>50%) or complete loss of the parent compound. Stress conditions are too harsh.Reduce the temperature, shorten the exposure time, or use a lower concentration of the stressing agent. Sample at earlier time points.
Poor peak shape or resolution in HPLC analysis. Co-elution of degradation products with the parent peak or with each other.Optimize the HPLC method: adjust the mobile phase composition, gradient, pH, or column type.
The pH of the injected sample is incompatible with the mobile phase.Neutralize acidic or basic samples before injection. Dilute the sample in the mobile phase.
Appearance of unexpected peaks in the control (unstressed) sample. Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Instability of this compound in the analytical solvent.Analyze the sample immediately after preparation or perform a short-term stability study of the analytical solution.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for illustrative purposes, as would be generated from a comprehensive forced degradation study of this compound.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products Observed
0.1 M HCl at 80°C2485.2DP-H1, DP-H2
0.1 M NaOH at 60°C879.5DP-B1, DP-B2
3% H₂O₂ at 25°C1291.0DP-O1
Thermal (Solution, 80°C)4894.3DP-T1
Photolytic (ICH Q1B)2488.7DP-P1, DP-P2

DP = Degradation Product; H = Hydrolytic (Acid); B = Hydrolytic (Base); O = Oxidative; T = Thermal; P = Photolytic

Table 2: Potential Degradation Products and Their Characterization (Hypothetical)

Degradation Product ID Proposed Structure / Modification Method of Identification
DP-O1This compound S-oxideLC-MS (M+16)
DP-P1Decarboxylated this compoundLC-MS (M-44)
DP-P2Product of thiazole ring cleavageLC-MS/MS, NMR
DP-B1Amide from thiazole ring cleavageLC-MS/MS

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and the desired drug concentration.

    • Heat the solution in a water bath at a controlled temperature (e.g., 80°C).

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of HCl.

    • Maintain the solution at a suitable temperature (e.g., 60°C).

    • Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water instead of acid or base.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Add a known volume of the this compound stock solution (1 mg/mL) to a volumetric flask.

  • Oxidation:

    • Add a volume of hydrogen peroxide solution (e.g., 6%) to achieve a final concentration of 3%.

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction by withdrawing samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Quench the reaction if necessary (e.g., by dilution) and analyze by HPLC.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., quartz cuvette or Type I glass vial). Also, place a thin layer of solid this compound powder in a transparent container.

  • Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the exposed and control samples in a photostability chamber that complies with ICH Q1B guidelines (providing controlled UV and visible light exposure).

  • Analysis: After the specified exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and solid samples by a validated stability-indicating HPLC method. Compare the results with the control samples.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H₂O₂, 25°C) photo Photolytic (ICH Q1B) thermal Thermal (Solution, 80°C) sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc quant Quantify Degradation (% this compound Lost) hplc->quant identify Identify Degradants (LC-MS, NMR) hplc->identify pathway Propose Degradation Pathways quant->pathway identify->pathway

Caption: General workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (e.g., UV Light) cluster_hydrolysis Hydrolysis (e.g., Strong Base) parent This compound oxide This compound S-Oxide parent->oxide Oxidation of Thiazole Sulfur decarboxy Decarboxylated Product parent->decarboxy Decarboxylation ring_cleavage Thiazole Ring Cleavage Products parent->ring_cleavage Photo-oxygenation ([4+2] cycloaddition) hydrolyzed_ring Ring-Opened Amide parent->hydrolyzed_ring Thiazole Ring Scission

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Fenclozic Acid Hepatotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying fenclozic acid-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: this compound-induced hepatotoxicity is primarily linked to its metabolic bioactivation.[1][2][3] Phase 1 metabolism, likely mediated by cytochrome P450 enzymes, generates reactive metabolites.[1][2] These electrophilic intermediates can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and injury. The formation of an epoxide reactive metabolite has been identified, which can be conjugated with glutathione (B108866) (GSH). Depletion of GSH and the accumulation of protein adducts are thought to be key initiating events in the toxicity cascade.

Q2: Why is it difficult to replicate this compound hepatotoxicity observed in humans in preclinical animal models?

A2: this compound is a classic example of a drug with species-specific toxicity. The hepatotoxicity seen in human clinical trials at doses of 400 mg/day was not replicated in initial preclinical animal tests. This discrepancy is likely due to differences in metabolism between humans and standard preclinical species (e.g., rats, dogs). Recent studies suggest that certain mouse strains, like C57BL/6J mice, may show some signs of liver injury, such as centrilobular hepatocellular necrosis, after administration. Chimeric mice with humanized livers are also being explored as a more predictive model to study human-specific metabolism and toxicity.

Q3: What are the key biomarkers to assess this compound-induced liver injury?

A3: A combination of serum and tissue biomarkers should be used.

  • Serum Biomarkers : Standard clinical indicators of liver damage are recommended. These include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT). Elevated levels of these enzymes in the blood indicate hepatocellular damage and/or cholestasis.

  • Histopathology : Microscopic examination of liver tissue sections (e.g., H&E staining) is crucial to identify pathological changes like hepatocellular necrosis (specifically centrilobular), inflammation, and steatosis.

  • Mechanism-Specific Markers : To investigate the underlying mechanisms, consider measuring levels of glutathione (GSH) and malondialdehyde (MDA) in liver tissue as indicators of antioxidant capacity and lipid peroxidation, respectively. Detecting this compound-protein adducts using radiolabeled compounds or mass spectrometry can provide direct evidence of reactive metabolite formation.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Hepatotoxicity in My In Vivo Model

Possible Cause Troubleshooting Step
Inappropriate Animal Model Standard rat and dog models are known to be resistant to this compound toxicity. Solution: Consider using male C57BL/6J mice, which have shown susceptibility to this compound-induced centrilobular necrosis. For studying human-specific metabolism, chimeric mice with humanized livers are a more advanced but potentially more predictive option.
Insufficient Dose or Duration The toxic dose and duration may vary significantly from those used in humans. Solution: Conduct a dose-range finding study. Start with a dose reported in the literature (e.g., 10 mg/kg in C57BL/6J mice) and escalate. Monitor for clinical signs of toxicity and measure serum liver enzymes at different time points.
Low Metabolic Activation The expression and activity of relevant CYP450 enzymes might be low in your model. Solution: If possible, use liver microsomes from different species (human, rat, mouse) in an in vitro assay to compare the rates of metabolic turnover and covalent binding to select the most relevant species.

Issue 2: Difficulty Detecting Reactive Metabolites or Protein Adducts

Possible Cause Troubleshooting Step
Low In Vitro Turnover The metabolic turnover of this compound in liver microsomes can be very low, making it hard to detect metabolites. Solution: Increase incubation time or protein concentration. More importantly, shift to an in vivo model. Use bile duct-cannulated animals to collect bile, which concentrates metabolites for easier detection.
Insensitive Analytical Methods The metabolites are unstable or present at very low concentrations. Solution: Use modern, high-sensitivity analytical techniques like UHPLC coupled with high-resolution mass spectrometry (HRMS) for metabolite identification. Employing radiolabeled [14C]-fenclozic acid is a highly sensitive method for tracking all drug-related material, including covalent binding to proteins.
Metabolite Trapping Reactive intermediates are too short-lived to be detected directly. Solution: Include trapping agents like glutathione (GSH) or N-acetylcysteine (NAC) in your in vitro incubations. The detection of GSH or NAC conjugates provides indirect but strong evidence for the formation of reactive electrophiles.

Issue 3: High Variability in In Vitro Cytotoxicity Assays

Possible Cause Troubleshooting Step
Inappropriate Cell Line Standard cell lines like HepG2 or THLE may not express the necessary metabolic enzymes and have been reported to show no mitochondrial toxicity from this compound. Solution: Use primary hepatocytes (human, mouse) as they are the gold standard for in vitro toxicity testing due to their metabolic competence. Consider using co-culture models that include non-parenchymal cells to better mimic the liver microenvironment.
Assay Endpoint Mismatch Standard viability assays (e.g., MTS, LDH) may not be sensitive enough if the primary mechanism is not acute necrosis. Solution: Use a multi-parametric approach. In addition to viability, measure ATP levels (mitochondrial function), caspase activity (apoptosis), and reactive oxygen species (ROS) production to get a more complete picture of the toxicity mechanism.
Drug Solubility Issues This compound is a carboxylic acid and may have limited solubility at high concentrations in cell culture media, leading to inconsistent exposure. Solution: Verify the solubility of this compound in your media. Use a suitable vehicle (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%). Prepare fresh stock solutions for each experiment.

Strategies for Overcoming Hepatotoxicity in Experiments

This section provides approaches for researchers who wish to either mitigate this compound's hepatotoxicity to study its other biological effects or to mechanistically rescue the toxic phenotype.

Approach 1: Co-administration of Protective Agents

The formation of reactive metabolites and subsequent oxidative stress are key toxic mechanisms. Therefore, co-treatment with antioxidants or agents that block downstream cell death pathways can be effective.

Agent Class Example Mechanism of Action Experimental Context
Antioxidants N-acetylcysteine (NAC), α-Lipoic Acid (ALA), SilymarinNAC replenishes intracellular glutathione (GSH) stores. ALA and Silymarin are potent antioxidants that scavenge free radicals and reduce oxidative stress.Useful for both in vitro and in vivo studies to determine if oxidative stress is a critical downstream event. Co-administer with this compound and measure markers of liver injury and oxidative stress.
Mitochondrial Permeability Transition Pore (MPTP) Inhibitors Cyclosporin A (CsA), Bongkrekic AcidThese agents inhibit the opening of the MPTP, a key event in some forms of drug-induced necrosis and apoptosis, by preventing mitochondrial swelling and rupture.While direct mitochondrial toxicity of this compound is debated, many NSAIDs induce MPT. Test if CsA can prevent cell death in primary hepatocytes treated with this compound.
Quantitative Data Summary: Protective Effects of Antioxidants on Drug-Induced Liver Injury

The following table is a representative example based on general drug-induced liver injury studies, as specific quantitative data for this compound rescue experiments is limited.

Treatment Group ALT (U/L) AST (U/L) Liver MDA (nmol/mg protein) Liver GSH (μmol/g protein)
Control35 ± 485 ± 71.2 ± 0.28.5 ± 0.9
Toxicant Alone250 ± 28480 ± 354.8 ± 0.53.2 ± 0.4
Toxicant + Antioxidant (e.g., ALA)90 ± 11180 ± 202.1 ± 0.36.9 ± 0.7

Data are presented as Mean ± SD. This table illustrates the typical trend observed when an antioxidant is used to mitigate drug-induced hepatotoxicity.

Experimental Protocols & Visualizations

Protocol 1: In Vivo Model of this compound Hepatotoxicity

Objective: To induce and assess this compound hepatotoxicity in C57BL/6J mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)

  • Gavage needles

  • Blood collection tubes (for serum)

  • Formalin (10%) and liquid nitrogen for tissue preservation

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).

  • Administration: Administer a single oral dose of this compound (10 mg/kg) or vehicle to the respective groups via gavage.

  • Monitoring: Observe animals for clinical signs of toxicity.

  • Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-dose), euthanize the animals.

  • Blood Collection: Collect blood via cardiac puncture and process to obtain serum for liver enzyme analysis (ALT, AST).

  • Tissue Collection: Excise the liver. Take one portion for histopathology and fix it in 10% formalin. Snap-freeze another portion in liquid nitrogen and store at -80°C for biomarker analysis (MDA, GSH).

  • Analysis: Perform serum biochemistry and liver histopathology.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Mice (1 week) prep_dose Prepare this compound (e.g., 10 mg/kg in CMC) administer Oral Gavage (Single Dose) prep_dose->administer monitor Monitor Animals (24-72h) administer->monitor euthanize Euthanize & Collect Samples monitor->euthanize blood Blood -> Serum (ALT, AST) euthanize->blood liver Liver Tissue euthanize->liver histo Formalin-Fixed (Histopathology) liver->histo biochem Snap-Frozen (GSH, MDA) liver->biochem

Fig 1. Experimental workflow for an in vivo this compound study.
Protocol 2: Assessing Mitochondrial Permeability Transition (MPT)

Objective: To determine if this compound induces MPT in isolated liver mitochondria, and if this can be inhibited by Cyclosporin A (CsA).

Materials:

  • Freshly isolated rat or mouse liver mitochondria

  • Assay Buffer (e.g., containing sucrose, KCl, HEPES, succinate, and rotenone)

  • This compound stock solution

  • Cyclosporin A (CsA) stock solution

  • Calcium Chloride (CaCl₂) solution

  • 96-well plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh liver homogenates using differential centrifugation. Keep on ice.

  • Assay Setup: In a 96-well plate, add isolated mitochondria to the assay buffer.

  • Pre-incubation: Add vehicle, this compound, CsA, or this compound + CsA to the appropriate wells. Incubate for 2-3 minutes at room temperature.

  • Initiate MPT: Add a pulse of CaCl₂ to all wells to trigger calcium-induced MPT.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm every minute for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling, a hallmark of MPT.

  • Data Analysis: Plot absorbance vs. time. A rapid decrease indicates MPT opening. Compare the rates of swelling between treatment groups. CsA should inhibit the calcium-induced swelling. Determine if this compound accelerates or enhances the swelling and if CsA can block this effect.

G cluster_pathway Proposed this compound Toxicity Pathway Fen This compound P450 CYP450 Metabolism Fen->P450 RM Reactive Metabolite (e.g., Epoxide) P450->RM CB Covalent Binding (Protein Adducts) RM->CB GSH_dep GSH Depletion RM->GSH_dep OxStress Oxidative Stress CB->OxStress Injury Hepatocellular Injury & Necrosis CB->Injury GSH_dep->OxStress Mito Mitochondrial Dysfunction (Potential MPT) OxStress->Mito Mito->Injury NAC NAC / Antioxidants NAC->GSH_dep Inhibits CsA Cyclosporin A CsA->Mito Inhibits

Fig 2. Signaling pathway of this compound toxicity and intervention points.

References

Technical Support Center: Troubleshooting Fenclozic Acid Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fenclozic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it withdrawn from clinical development?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] It showed promising efficacy in early studies but was withdrawn from clinical development in 1970 due to observations of hepatotoxicity (jaundice) in patients.[4][5]

Q2: What is the primary suspected mechanism of this compound-induced hepatotoxicity?

The leading hypothesis for this compound-induced liver injury is metabolic bioactivation. Cytochrome P450 enzymes in the liver are thought to metabolize this compound into reactive metabolites, including an epoxide. These reactive species can then covalently bind to cellular proteins, leading to cellular stress, damage, and toxicity.

Q3: Why are my in vitro experimental results with this compound inconsistent?

Variability in in vitro experiments with this compound can stem from several factors, including:

  • Metabolic Competence of the In Vitro System: The type of in vitro system used (e.g., liver microsomes, primary hepatocytes, cell lines) will have different metabolic capabilities, leading to variations in the formation of reactive metabolites.

  • Compound Stability and Solubility: this compound is sparingly soluble in water, and its metabolites, such as the acyl glucuronide, can be unstable. Issues with solubility and degradation can significantly impact the effective concentration of the compound in your assay.

  • Assay Conditions: Like with other NSAIDs, experimental conditions such as reagent quality, incubation times, temperature, and buffer pH can all contribute to variability.

Q4: Are there species differences in the metabolism of this compound?

Yes, studies have shown differences in the metabolism and covalent binding of this compound between humans, rats, and dogs. This is an important consideration when extrapolating results from animal models to humans.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assays

Symptoms:

  • Inconsistent IC50 values between experimental runs.

  • Lack of a clear dose-response relationship.

  • Unexpectedly high or low cell death at certain concentrations.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Precipitation This compound's low aqueous solubility can lead to precipitation in cell culture media, especially at higher concentrations. Solution: Visually inspect wells for precipitate. Consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is low (<0.5%) and consistent across all wells, including controls.
Metabolic Activation Differences The cell line used may have low or variable expression of the specific cytochrome P450 enzymes responsible for metabolizing this compound. Solution: Use a metabolically competent cell line (e.g., HepG2, primary hepatocytes) or supplement your system with liver microsomes. Ensure consistent cell passage number and health.
Compound Stability This compound or its metabolites may be unstable in your assay conditions. Solution: Prepare fresh stock solutions for each experiment. Minimize the time between preparing dilutions and adding them to the cells.
Assay Interference Components in the cell culture media (e.g., phenol (B47542) red, serum) may interfere with your cytotoxicity assay readout (e.g., MTS, MTT). Solution: Run appropriate controls, including a vehicle control and a cell-free control with the compound and assay reagent. Consider using phenol red-free media.
Issue 2: Difficulty in Detecting and Characterizing Metabolites

Symptoms:

  • Low or undetectable levels of this compound metabolites in in vitro systems.

  • Inability to identify the reactive metabolites responsible for covalent binding.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Low In Vitro Metabolic Turnover This compound has been reported to have low metabolic turnover in liver microsomes, making metabolite detection challenging. Solution: Increase the incubation time or the concentration of protein (microsomes or hepatocytes). Use highly sensitive analytical techniques like LC-MS/MS.
Instability of Metabolites Reactive metabolites are inherently unstable. The acyl glucuronide of this compound is also known to be unstable. Solution: Use trapping agents (e.g., glutathione, N-acetylcysteine) in your incubations to form stable adducts that are easier to detect. Analyze samples promptly after collection.
Inappropriate In Vitro System The chosen in vitro system may not adequately reflect the in vivo metabolic pathways. Solution: Compare results from different systems (e.g., liver microsomes, S9 fractions, primary hepatocytes) from various species to get a more complete picture of metabolism.

Experimental Protocols

Protocol 1: In Vitro Covalent Binding Assay using Liver Microsomes

This protocol is designed to assess the potential of this compound to form reactive metabolites that bind covalently to microsomal proteins.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), an NADPH-regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add radiolabeled ([14C]) or non-labeled this compound to the mixture to start the reaction. Include a control incubation without the NADPH-regenerating system.

  • Incubation: Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Protein Precipitation and Washing: Precipitate the microsomal protein by centrifugation. Wash the protein pellet multiple times with a solvent like methanol (B129727) to remove unbound compound.

  • Quantification:

    • For radiolabeled compound: Resuspend the final protein pellet and quantify the radioactivity using liquid scintillation counting.

    • For non-labeled compound: Digest the protein pellet and analyze for the presence of this compound adducts using LC-MS/MS.

  • Data Analysis: Express the results as pmol equivalents of this compound bound per mg of microsomal protein.

Visualizations

Fenclozic_Acid_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism / Adduct Formation Fenclozic_Acid This compound CYP450 Cytochrome P450 Enzymes Fenclozic_Acid->CYP450 Reactive_Metabolite Reactive Epoxide Metabolite CYP450->Reactive_Metabolite Oxidation GSH Glutathione (GSH) Reactive_Metabolite->GSH Conjugation Cellular_Proteins Cellular Proteins Reactive_Metabolite->Cellular_Proteins Covalent Binding GSH_Adduct GSH Adduct (Detoxification) GSH->GSH_Adduct Protein_Adduct Protein Adducts (Toxicity) Cellular_Proteins->Protein_Adduct Hepatotoxicity Hepatotoxicity Protein_Adduct->Hepatotoxicity

Caption: Metabolic bioactivation pathway of this compound leading to hepatotoxicity.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_System Evaluate In Vitro System Start->Check_System Solubility_Issue Precipitation Observed? Check_Compound->Solubility_Issue Assay_Params Consistent Conditions? (pH, Temp, Time) Check_Assay->Assay_Params Metabolic_Competence Is the System Metabolically Active? Check_System->Metabolic_Competence Stability_Issue Using Fresh Stock? Solubility_Issue->Stability_Issue No Optimize_Solvent Optimize Solvent/ Concentration Solubility_Issue->Optimize_Solvent Yes Stability_Issue->Check_Assay Yes Prepare_Fresh Prepare Fresh Solutions Stability_Issue->Prepare_Fresh No Assay_Params->Check_System Yes Standardize_Protocol Standardize Protocol Assay_Params->Standardize_Protocol No Change_System Use Metabolically Competent Cells/Fractions Metabolic_Competence->Change_System No End Consistent Results Metabolic_Competence->End Yes Optimize_Solvent->End Prepare_Fresh->End Standardize_Protocol->End Change_System->End

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Minimizing Fenclozic Acid Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from fenclozic acid in fluorescence-based assays.

Understanding the Challenge: Compound Interference

In fluorescence-based assays, compounds that absorb light at or near the excitation or emission wavelengths of the fluorophore can lead to inaccurate results. This interference can manifest as quenching (a decrease in signal) or as an artificial increase in signal due to the compound's own fluorescence (autofluorescence).

This guide provides a systematic approach to identify and mitigate potential interference from this compound and other novel compounds in your experiments.

Troubleshooting Guide

Issue 1: Unexpectedly High or Low Fluorescence Signal in the Presence of this compound

This could indicate that this compound is autofluorescent or is quenching the signal of your fluorescent probe.

Troubleshooting Workflow

A Unexpected Signal B Run Compound-Only Control A->B C Measure Absorbance Spectrum of this compound B->C Yes D Measure Emission Spectrum of this compound B->D Yes E Significant Absorbance at Assay Wavelengths? C->E F Significant Emission at Assay Wavelengths? D->F G Implement Quenching Correction E->G Yes I No Significant Overlap (Proceed with caution) E->I No H Implement Autofluorescence Correction F->H Yes F->I No

Caption: Troubleshooting workflow for this compound interference.

Detailed Steps:

  • Run a "Compound-Only" Control: Prepare a sample containing this compound at the assay concentration in the assay buffer, without the fluorescent probe or other assay components. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • Observation: A significant signal in this control indicates that this compound is autofluorescent.

    • Observation: No significant signal suggests the issue might be quenching or another interaction.

  • Characterize the Spectral Properties of this compound:

    • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound across a range of UV and visible wavelengths (e.g., 200-800 nm).

    • Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum of this compound. Excite the compound at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths. Also, excite at the compound's absorbance maximum (if any) to determine its intrinsic emission profile.

  • Analyze for Spectral Overlap:

    • Quenching Potential: If the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your fluorophore, quenching is likely.

    • Autofluorescence Interference: If the emission spectrum of this compound overlaps with the emission spectrum of your fluorophore, autofluorescence is a concern.

Issue 2: Confirmed Autofluorescence or Quenching by this compound

Once interference is confirmed, several strategies can be employed to minimize its impact.

Mitigation Strategies

StrategyPrincipleBest For
Spectral Subtraction Subtract the signal from a "compound-only" control from the experimental wells.Correcting for autofluorescence.
Use of Red-Shifted Dyes Shift the assay's fluorescence detection to longer wavelengths where compound autofluorescence is less common.[1]Overcoming autofluorescence.
Time-Resolved Fluorescence (TRF) Use long-lifetime fluorophores (e.g., lanthanides) and introduce a delay between excitation and detection to allow short-lived background fluorescence to decay.Minimizing both autofluorescence and quenching from short-lived species.
Spectral Unmixing Use a spectral confocal microscope and software to mathematically separate the emission spectra of your fluorophore and the interfering compound.[2][3]Complex cases with significant spectral overlap.
Orthogonal Assays Confirm findings using a non-fluorescence-based method (e.g., luminescence, absorbance, or label-free detection).Validating hits and eliminating false positives.

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence detection or spectrofluorometer

  • UV-transparent microplates or cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Include a "buffer-only" control.

  • Transfer the solutions to the microplate or cuvettes.

  • Set the excitation and emission wavelengths on the instrument to match your assay's fluorophore.

  • Measure the fluorescence intensity for all samples.

  • (Optional) Perform a full emission scan by exciting at the assay's excitation wavelength.

  • (Optional) Perform a full excitation and emission scan to determine the compound's optimal excitation and emission wavelengths.

Protocol 2: Spectral Unmixing Workflow

Objective: To computationally separate the fluorescence signal of the assay fluorophore from the autofluorescence of this compound.

Workflow Diagram

A Prepare Reference Samples B Unlabeled Cells/Buffer A->B C Cells/Buffer with Fluorophore A->C D Cells/Buffer with this compound A->D E Acquire Lambda Stacks B->E C->E D->E G Perform Linear Unmixing E->G F Acquire Lambda Stack of Experimental Sample F->G H Separated Fluorescence Channels G->H

Caption: Workflow for spectral unmixing.

Procedure:

  • Prepare Reference Samples:

    • Sample 1: Unlabeled cells or assay buffer (for background).

    • Sample 2: Cells or buffer with your specific fluorophore only.

    • Sample 3: Cells or buffer with this compound only.

  • Acquire Reference Spectra (Lambda Stacks): Using a spectral confocal microscope, acquire a series of images at different emission wavelengths for each reference sample. This will generate the unique spectral signature for each component.[2]

  • Acquire Experimental Image: Acquire a lambda stack of your experimental sample containing both the fluorophore and this compound.

  • Perform Linear Unmixing: Use the microscope's software to apply the reference spectra to the experimental image. The software algorithm will then separate the mixed signals into distinct channels representing your fluorophore and the this compound autofluorescence.[3]

Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound likely to cause interference? A1: The concentration at which a compound may interfere is highly dependent on the specific assay and its sensitivity. It is crucial to perform control experiments at the intended experimental concentrations of this compound.

Q2: Can I use a simple background subtraction to correct for this compound's autofluorescence? A2: Yes, for moderate levels of autofluorescence, subtracting the signal from a "compound-only" control can be effective. However, this assumes that the fluorescence of this compound is not altered by other components in the assay.

Q3: What should I do if I don't have access to a spectral microscope for unmixing? A3: If spectral unmixing is not an option, consider using a fluorophore with a more red-shifted emission spectrum, as compound autofluorescence is generally less pronounced at longer wavelengths. Alternatively, switching to a non-fluorescence-based orthogonal assay is a robust method to confirm your results.

Q4: Can this compound quench the fluorescence of my dye? A4: Quenching is possible if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your fluorophore. To assess this, measure the absorbance spectrum of this compound and compare it to the spectral properties of your dye.

Q5: Are there any chemical methods to quench the autofluorescence of compounds like this compound? A5: While agents like Sudan Black B are used to quench autofluorescence in fixed tissues, their compatibility and effectiveness in biochemical or cell-based assays with live cells and specific compounds would need to be empirically determined and may introduce other artifacts. It is generally recommended to use spectral or orthogonal approaches for compound interference.

References

Fenclozic Acid Withdrawal: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the withdrawal of fenclozic acid. The following troubleshooting guides and FAQs address common questions and concerns that may arise during experimental work related to this compound and its historical context.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what were its intended therapeutic uses?

This compound (also known as Myalex or ICI 54,450) was a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][2] It demonstrated analgesic, antipyretic, and anti-inflammatory properties and was intended for the treatment of conditions such as rheumatoid arthritis.[1][2][3]

Q2: Why was this compound withdrawn from the market?

This compound was withdrawn from clinical development in 1970-1971 due to unacceptable levels of hepatotoxicity observed in patients during clinical trials. Specifically, a number of patients developed jaundice after receiving the drug for more than two weeks.

Q3: Were the liver toxicity issues with this compound predicted by preclinical studies?

No, the hepatotoxicity of this compound was not predicted by the preclinical animal studies conducted at the time. The drug exhibited a promising preclinical safety profile, and the adverse liver effects appeared to be a human-specific toxicity. This discrepancy between preclinical animal data and human clinical outcomes is a significant aspect of the this compound case.

Q4: What is the current understanding of the mechanism behind this compound-induced hepatotoxicity?

Subsequent research has indicated that the hepatotoxicity of this compound is likely due to its metabolic activation into a reactive metabolite. The proposed mechanism involves Phase 1 oxidative metabolism by cytochrome P450 enzymes, leading to the formation of an epoxide reactive metabolite. This reactive metabolite can then covalently bind to liver proteins, leading to cellular damage and toxicity.

Troubleshooting Guide for Experimental Research

Issue: Difficulty replicating this compound-induced toxicity in animal models.

  • Explanation: As noted, the hepatotoxicity of this compound was largely human-specific. Therefore, standard preclinical animal models may not be suitable for studying its liver toxicity.

  • Recommendation: Consider using in vitro models with human-derived components, such as human liver microsomes or primary human hepatocytes, to investigate the metabolic activation and covalent binding of this compound.

Issue: Inconsistent results in in vitro cytotoxicity assays.

  • Explanation: Studies have shown that this compound itself may not be directly cytotoxic. The toxicity is mediated by its reactive metabolites.

  • Recommendation: Ensure that your in vitro system is metabolically competent. For example, when using cell lines, verify their cytochrome P450 activity. Supplementation with NADPH in microsomal incubations is crucial for observing metabolic activation.

Quantitative Data Summary

The following table summarizes key quantitative findings related to the hepatotoxicity of this compound.

ParameterObservationSpeciesReference
Clinical Hepatotoxicity Jaundice observed in patientsHuman
Abnormal serum glutamic-oxaloacetic transaminase (SGOT) valuesHuman
Metabolism Formation of an epoxide reactive metaboliteRat (in vivo)
Covalent binding to liver microsomal proteinsHuman, Rat, Dog (in vitro)
Glutathione-derived metabolites identifiedMouse (in vivo)

Key Experimental Protocols

Protocol 1: In Vitro Covalent Binding Assay using Liver Microsomes

This protocol is adapted from studies investigating the metabolic activation of this compound.

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (from human, rat, or dog), radiolabeled [¹⁴C]-fenclozic acid, and a buffer solution (e.g., potassium phosphate (B84403) buffer).

    • Prepare two sets of incubations: one with and one without an NADPH-regenerating system.

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system to the appropriate tubes.

    • Incubate for a specified time (e.g., 60 minutes) with gentle shaking.

  • Protein Precipitation and Washing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated protein.

    • Wash the protein pellet multiple times with a solvent mixture (e.g., methanol/dichloromethane) to remove unbound radioactivity.

  • Quantification:

    • Solubilize the final protein pellet.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Quantify the radioactivity using liquid scintillation counting.

    • Express the results as pmol equivalents of this compound bound per mg of protein.

Research Implications and Signaling Pathways

The withdrawal of this compound has had lasting implications for drug development, emphasizing the need for a deeper understanding of drug metabolism and the limitations of preclinical models.

Fenclozic_Acid_Hepatotoxicity cluster_liver_cell Hepatocyte FA This compound P450 Cytochrome P450 (Phase 1 Metabolism) FA->P450 RM Reactive Epoxide Metabolite P450->RM CB Covalent Binding RM->CB GSH Glutathione (GSH) RM->GSH Protein Liver Proteins Protein->CB Toxicity Cellular Damage & Hepatotoxicity CB->Toxicity Detox Detoxification (GSH Conjugate) GSH->Detox Drug_Development_Implications cluster_problem This compound Case cluster_implications Research & Development Implications A Good Preclinical Safety (Animal Models) B Hepatotoxicity in Humans A->B Unexpected C Limitations of Preclinical Models B->C D Focus on Reactive Metabolites B->D E Development of Better In Vitro Models (e.g., Human Hepatocytes) C->E F Enhanced Safety Screening Protocols D->F E->F

References

Validation & Comparative

Validating the COX-2 Selectivity of Fenclozic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX-1 and COX-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins (B1171923).[2] Two isoforms of this enzyme have been identified:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including protecting the gastric mucosa and mediating platelet aggregation.[3]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. It is the primary source of prostaglandins at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1. Therefore, determining the selectivity of an NSAID for COX-2 over COX-1 is a critical aspect of its pharmacological profiling.

Quantitative Comparison of COX Inhibition

To objectively assess the COX-2 selectivity of a compound, the 50% inhibitory concentration (IC50) for each enzyme isoform is determined. The ratio of COX-1 IC50 to COX-2 IC50 provides the COX-2 selectivity index. A higher selectivity index indicates a greater preference for inhibiting COX-2.

The following table presents a compilation of IC50 values and COX-2 selectivity indices for several well-characterized NSAIDs, which can serve as benchmarks for evaluating fenclozic acid.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Celecoxib 150.04375
Rofecoxib >10000.018>55,555
Diclofenac 0.60.0320
Ibuprofen 18350.51
Naproxen 0.61.20.5

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Determining COX-2 Selectivity

Several in vitro and ex vivo methods are commonly employed to determine the COX-1 and COX-2 inhibitory activity of a test compound.

In Vitro Whole Blood Assay

This is a widely used method to assess the COX selectivity of NSAIDs in a physiologically relevant environment.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelets, which primarily express COX-1, are activated during clotting and produce thromboxane.

  • COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, leading to PGE2 synthesis.

Methodology:

  • Blood Collection: Fresh whole blood is collected from healthy volunteers.

  • COX-1 Assay: Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control at 37°C for a specified time, allowing clotting to occur. The serum is then collected, and TXB2 levels are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • COX-2 Assay: Aliquots of heparinized whole blood are pre-incubated with the test compound or vehicle control. LPS is then added to induce COX-2 expression, and the samples are incubated at 37°C for 24 hours. Plasma is collected, and PGE2 levels are quantified by ELISA or RIA.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 production (COX-1 IC50) and PGE2 production (COX-2 IC50) is calculated.

Cell-Based Assays

These assays utilize specific cell lines that predominantly express either COX-1 or COX-2.

Principle:

  • COX-1 Activity: Assayed in cells that constitutively express COX-1, such as human platelets or U937 human monocytic cells.

  • COX-2 Activity: Assayed in cells where COX-2 expression can be induced, such as human monocytes or RAW 264.7 macrophage cells, upon stimulation with LPS or other inflammatory mediators.

Methodology:

  • Cell Culture: The chosen cell lines are cultured under appropriate conditions.

  • COX-2 Induction (for COX-2 assay): Cells are treated with an inducing agent like LPS to stimulate COX-2 expression.

  • Inhibition Assay: Cells are incubated with various concentrations of the test compound.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of a specific prostaglandin (e.g., PGE2) is measured in the cell supernatant using ELISA or other immunoassays.

  • Data Analysis: IC50 values for COX-1 and COX-2 are determined.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental design, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (e.g., Gastric protection, Platelet aggregation) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Isomerases

Caption: Simplified signaling pathway of COX-1 and COX-2 enzymes.

Experimental_Workflow cluster_sample Sample Preparation cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay cluster_analysis Data Analysis start Whole Blood or Cell Culture cox1_assay Incubate with Test Compound (e.g., this compound) start->cox1_assay cox2_induce Induce COX-2 with LPS (if necessary) start->cox2_induce cox1_measure Measure Thromboxane B2 (TXB2) (Whole Blood) or PGE2 (Cells) cox1_assay->cox1_measure cox1_ic50 Determine COX-1 IC50 cox1_measure->cox1_ic50 selectivity Calculate COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) cox1_ic50->selectivity cox2_assay Incubate with Test Compound cox2_induce->cox2_assay cox2_measure Measure Prostaglandin E2 (PGE2) cox2_assay->cox2_measure cox2_ic50 Determine COX-2 IC50 cox2_measure->cox2_ic50 cox2_ic50->selectivity

Caption: Experimental workflow for determining COX-2 selectivity.

Conclusion

Validating the COX-2 selectivity of this compound requires a systematic approach employing established in vitro or ex vivo assays. By determining the IC50 values for both COX-1 and COX-2, a quantitative measure of its selectivity can be obtained and compared against other NSAIDs. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to generate the necessary data to thoroughly characterize the pharmacological profile of this compound or other novel anti-inflammatory compounds. Given the historical context of this compound's withdrawal due to hepatotoxicity, any new investigation should also include comprehensive safety and toxicity assessments.

References

Navigating Immunological Assays: A Comparative Guide to Fenclozic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunological assays is paramount to ensuring data accuracy and integrity. This guide provides a comprehensive comparison of fenclozic acid's performance in such assays, with a focus on its well-documented interference with thyroid hormone measurements, and offers insights into alternative approaches.

This compound, a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of rheumatoid arthritis, was withdrawn from clinical development due to hepatotoxicity.[1][2] Despite its discontinued (B1498344) clinical use, the compound remains relevant in preclinical research and toxicology studies. A significant analytical challenge associated with this compound is its cross-reactivity in certain immunological assays, primarily those for thyroid hormones.

This guide will delve into the mechanisms of this interference, present comparative data with other NSAIDs, provide detailed experimental protocols for assessing cross-reactivity, and suggest alternative analytical methods and therapeutic agents to mitigate these effects.

The Basis of Cross-Reactivity: Structural Mimicry

The primary mechanism behind this compound's interference in thyroid hormone immunoassays is its structural similarity to thyroxine (T4), the main hormone produced by the thyroid gland. This structural resemblance allows this compound to compete with T4 for binding to thyroxine-binding globulin (TBG), a key protein in thyroid hormone transport and measurement.[3][4] This competitive binding can lead to falsely depressed measured concentrations of total T4 and triiodothyronine (T3) in serum samples.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Structural similarity between this compound and thyroxine.

Comparative Cross-Reactivity of NSAIDs in Thyroid Hormone Assays

While several NSAIDs can interfere with thyroid hormone binding to serum proteins, the extent of this interaction varies. The following table summarizes the known effects of this compound and other common NSAIDs on thyroid hormone immunoassays. It is important to note that specific quantitative data for this compound is limited due to its withdrawal from development.

DrugTarget Protein(s)Effect on Total T4/T3Potency of InterferenceReference
This compound Thyroxine-Binding Globulin (TBG), Transthyretin (TTR)DecreaseModerate[5]
Fenclofenac Thyroxine-Binding Globulin (TBG)DecreaseHigh
Diclofenac Thyroxine-Binding Globulin (TBG), Transthyretin (TTR)DecreaseModerate
Salsalate Thyroxine-Binding Globulin (TBG)DecreaseHigh
Meclofenamic Acid Thyroxine-Binding Globulin (TBG), Transthyretin (TTR)DecreaseHigh
Ibuprofen NegligibleNo significant changeLow
Naproxen NegligibleNo significant changeLow
Indomethacin NegligibleNo significant changeLow
Celecoxib (B62257) Thyroid Hormone Receptor βPotential for altered signalingLow (receptor level)

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of compounds like this compound, several in vitro methods can be employed. The following are detailed protocols for two common and robust techniques.

Equilibrium Dialysis

Equilibrium dialysis is a gold-standard method for determining the binding of a ligand (e.g., this compound) to a protein (e.g., TBG) at equilibrium.

Objective: To determine the unbound fraction of a test compound in the presence of a binding protein.

Materials:

  • Equilibrium dialysis apparatus (e.g., multi-well plate-based system)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the protein

  • Purified thyroxine-binding globulin (TBG)

  • Test compound (this compound)

  • Radiolabeled or mass spectrometry-compatible standard of the test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

Procedure:

  • Prepare a solution of TBG in PBS at a physiologically relevant concentration.

  • Prepare a solution of the test compound (this compound) in PBS. For competitive binding assays, also prepare a solution of thyroxine.

  • Assemble the equilibrium dialysis cells, ensuring the membrane is properly installed between the two chambers.

  • Add the TBG solution to one chamber (the protein chamber) and the PBS buffer to the other chamber (the buffer chamber).

  • Add the test compound to the protein chamber.

  • Seal the dialysis cells and incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours, to be determined empirically).

  • After incubation, collect samples from both the protein and buffer chambers.

  • Analyze the concentration of the test compound in both chambers using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in protein chamber)

  • To determine the inhibitory constant (Ki), repeat the experiment with a fixed concentration of thyroxine and varying concentrations of this compound.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for Equilibrium Dialysis Experiment.

Immobilized Protein Binding Assay

This method involves immobilizing the target protein on a solid support and measuring the binding of the test compound.

Objective: To assess the direct binding of a test compound to an immobilized protein.

Materials:

  • Purified thyroxine-binding globulin (TBG)

  • Solid support (e.g., Sephadex beads, magnetic beads, or ELISA plates)

  • Coupling reagents (e.g., N-hydroxysuccinimide and EDC)

  • Test compound (this compound)

  • Labeled competitor (e.g., radiolabeled or fluorescently tagged thyroxine)

  • Wash buffer (e.g., PBS with a non-ionic detergent)

  • Detection system (e.g., gamma counter, fluorescence plate reader)

Procedure:

  • Immobilize TBG onto the solid support according to the manufacturer's instructions.

  • Wash the immobilized TBG to remove any unbound protein.

  • Block non-specific binding sites on the solid support using a blocking agent (e.g., bovine serum albumin).

  • Prepare a series of dilutions of the test compound (this compound).

  • In a multi-well plate, add the immobilized TBG, the labeled competitor (thyroxine), and the test compound dilutions.

  • Incubate the plate to allow for competitive binding to occur.

  • Wash the wells to remove unbound reagents.

  • Measure the amount of labeled competitor bound to the immobilized TBG using the appropriate detection system.

  • A decrease in the signal from the labeled competitor with increasing concentrations of the test compound indicates competitive binding.

  • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the labeled competitor binding) to quantify the cross-reactivity.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for Immobilized Protein Binding Assay.

Mitigation Strategies and Alternatives

When the use of this compound or other cross-reactive compounds is unavoidable, several strategies can be employed to minimize their impact on immunological assays.

Analytical Mitigation:

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance, although this may also decrease the concentration of the analyte of interest to below the limit of detection.

  • Alternative Assay Platforms: Utilizing analytical methods that are not based on antibody-antigen interactions, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can eliminate cross-reactivity issues. LC-MS/MS offers high specificity and can distinguish between the drug and the endogenous analyte.

  • Use of Blocking Agents: In some cases, specific blocking agents can be added to the assay to prevent the interfering substance from binding to the assay antibodies or binding proteins.

Therapeutic Alternatives: For clinical applications where patients require NSAID therapy and are also undergoing thyroid function monitoring, selecting an NSAID with low or no cross-reactivity is the most effective strategy. Based on available data, the following NSAIDs are considered safer alternatives in this context:

  • Ibuprofen

  • Naproxen

  • Indomethacin

It is crucial to note that while celecoxib does not significantly interfere with TBG binding, it has been shown to act as a thyroid hormone receptor β antagonist, which could have downstream physiological effects.

Conclusion

The cross-reactivity of this compound in immunological assays is a critical consideration, particularly in the context of thyroid hormone testing. Its structural similarity to thyroxine leads to competitive binding to TBG, resulting in inaccurate measurements. By understanding the mechanism of this interference and utilizing the experimental protocols outlined in this guide, researchers can effectively assess the cross-reactivity of this compound and other compounds. Furthermore, the selection of appropriate analytical methods and alternative, non-interfering NSAIDs can ensure the reliability of both clinical and research data. As with any analytical measurement, a thorough understanding of potential interferences is essential for accurate and meaningful results.

References

Fenclozic Acid: An In Vivo Therapeutic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of the therapeutic effects of fenclozic acid, a historical non-steroidal anti-inflammatory drug (NSAID), with its contemporary, phenylbutazone. This analysis is based on preclinical data and aims to provide a clear perspective on its anti-inflammatory profile.

This compound, a 2-(4-chlorophenyl)thiazol-4-ylacetic acid, demonstrated notable anti-inflammatory, analgesic, and antipyretic properties in various animal models.[1][2] Its primary mechanism of action is through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[3] However, its clinical development was halted due to observations of hepatotoxicity in human trials, a phenomenon not replicated in preclinical animal studies.[4][5] This guide delves into the preclinical in vivo data to offer a comparative therapeutic profile.

Comparative Anti-Inflammatory Efficacy

In preclinical evaluations, this compound's anti-inflammatory potency was benchmarked against phenylbutazone, a widely used NSAID. In short-duration inflammatory models, this compound exhibited potency similar to that of phenylbutazone. However, in experimental models of longer duration, this compound was found to be more potent than phenylbutazone.

The activity of this compound is independent of adrenal stimulation, and it does not possess corticosteroid-like activity.

Table 1: Comparative Anti-Inflammatory Activity of this compound and Phenylbutazone in a 14-Day Adjuvant-Induced Arthritis Rat Model

Treatment GroupMean Increase in Paw Volume (mL) on Day 14Percentage Inhibition of Edema
Control (Adjuvant only)1.25-
This compound (25 mg/kg/day)0.5060%
Phenylbutazone (100 mg/kg/day)0.7540%

Note: The data presented in this table is a synthesized representation based on qualitative statements from historical literature indicating this compound's higher potency in long-duration tests. Specific quantitative data from comparative studies was not available in a tabular format in the reviewed sources.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound, like other NSAIDs, are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn reduces the production of prostaglandins (B1171923) (PGs), key mediators of inflammation.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Fenclozic_Acid Fenclozic_Acid Fenclozic_Acid->COX1_COX2 Inhibition Phospholipase_A2 Phospholipase A2

Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.

The in vivo validation of this compound's therapeutic effects typically followed a standardized experimental workflow for testing anti-inflammatory agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., Rats) Group_Allocation Group Allocation (Control, this compound, Phenylbutazone) Animal_Acclimatization->Group_Allocation Inflammation_Model Induction of Inflammation (e.g., Adjuvant Injection) Group_Allocation->Inflammation_Model Drug_Administration Daily Oral Administration of Compounds Inflammation_Model->Drug_Administration Paw_Volume_Measurement Paw Volume Measurement (e.g., Plethysmometer) Drug_Administration->Paw_Volume_Measurement Data_Analysis Data Analysis and Comparison Paw_Volume_Measurement->Data_Analysis

References

Fenclozic Acid's Binding Affinity to Cyclooxygenase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) that, like other members of this class, is presumed to exert its therapeutic effects through the inhibition of cyclooxygenase enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The relative inhibitory activity of an NSAID against COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

Due to the lack of specific IC50 or Ki values for this compound, this guide presents a comparative table of COX-1 and COX-2 inhibition for other NSAIDs, including the structurally related fenamic acids, to provide a contextual understanding of potential binding affinities.

Comparative Binding Affinity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Fenamic Acids
Mefenamic Acid1.94 (in blood)No IC50 determinedNot applicable
Flufenamic Acid9.96Not specifiedNot specified
Other NSAIDs
Indomethacin0.0630.480.13
Diclofenac0.6110.630.97
Aspirin3.5729.30.12
Meloxicam36.64.77.79

Disclaimer: The data presented in this table is for illustrative purposes to show the range of binding affinities and selectivities among different NSAIDs. The values for fenamic acids are included due to their structural similarity to this compound, but they are not a direct representation of this compound's activity.

Cyclooxygenase Signaling Pathway and NSAID Inhibition

The following diagram illustrates the general signaling pathway of COX-1 and COX-2 and the mechanism of inhibition by NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin (B15479496) H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostaglandins (e.g., Gastric protection, Platelet aggregation) PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Inflammatory_Prostaglandins Stimuli Stimuli (e.g., Injury, Cytokines) Stimuli->Phospholipase_A2 activate Phospholipase_A2->Arachidonic_Acid releases NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: General COX signaling pathway and the inhibitory action of NSAIDs.

Experimental Protocols for Determining COX Inhibition

Several in vitro methods are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. A common approach is the whole blood assay, which measures the production of prostaglandins in response to specific stimuli.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a physiologically relevant environment for assessing NSAID activity.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Calcium ionophore (A23187) or arachidonic acid to stimulate prostaglandin synthesis.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • 96-well plates.

  • Incubator.

  • Centrifuge.

Procedure for COX-1 Activity (TXB2 production):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

  • Clotting is allowed to proceed for 60 minutes at 37°C, during which platelet COX-1 converts endogenous arachidonic acid to TXA2, which is rapidly hydrolyzed to the stable metabolite TXB2.

  • The reaction is stopped by placing the samples on ice.

  • Serum is separated by centrifugation.

  • TXB2 levels in the serum are quantified using a specific EIA kit.

Procedure for COX-2 Activity (PGE2 production):

  • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

  • Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a specified time (e.g., 15-60 minutes) at 37°C.

  • Arachidonic acid is added to initiate prostaglandin synthesis.

  • The reaction is stopped by placing the samples on ice.

  • Plasma is separated by centrifugation.

  • PGE2 levels in the plasma are quantified using a specific EIA kit.

Data Analysis:

  • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the general workflow for an in vitro COX inhibition assay.

a cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - COX-1 and COX-2 enzymes - Arachidonic Acid (substrate) - Heme (cofactor) - Assay Buffer D Dispense Reaction Mixture (Buffer, Heme) into 96-well plate A->D B Prepare Test Compound Dilutions (e.g., this compound) E Add Test Compound/Controls/Vehicle to respective wells B->E C Prepare Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) C->E D->E F Add COX-1 or COX-2 Enzyme to appropriate wells E->F G Pre-incubate to allow inhibitor-enzyme interaction F->G H Initiate Reaction by adding Arachidonic Acid G->H I Incubate for a defined period H->I J Stop Reaction (e.g., by adding a stopping reagent or placing on ice) I->J K Measure Product Formation (e.g., PGE2, TXB2) via EIA, LC-MS/MS, or fluorometric methods J->K L Calculate Percent Inhibition K->L M Determine IC50 Values by plotting dose-response curves L->M

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

While specific quantitative data on the binding affinity of this compound to COX-1 and COX-2 remains elusive in the public domain, this guide provides a framework for understanding its potential mechanism of action within the context of other NSAIDs. The provided experimental protocols offer a standardized approach for researchers to determine these values empirically. The signaling pathway and workflow diagrams serve as valuable visual aids for comprehending the biological context and experimental design of COX inhibition studies. Further research is warranted to definitively characterize the COX selectivity profile of this compound.

A Structural Showdown: Fenclozic Acid versus Novel COX Inhibitors in the Quest for Precision Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison between the traditional non-steroidal anti-inflammatory drug (NSAID) fenclozic acid and a new wave of cyclooxygenase (COX) inhibitors. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions and pathways, this document aims to offer a comprehensive resource for the development of next-generation anti-inflammatory agents.

The landscape of inflammatory disease treatment has been shaped by our understanding of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the constitutive COX-1 isoform is crucial for physiological homeostasis, the inducible COX-2 isoform is a key player in the inflammatory cascade.[1] The drive to develop inhibitors with high selectivity for COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs has led to the creation of "coxibs" and other novel inhibitor classes.[1][2] This guide revisits the older NSAID, this compound, and compares its structural and inhibitory profile with these modern selective inhibitors.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound's structural analogs (fenamic acids) and a selection of novel COX inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.

Table 1: COX-1 and COX-2 Inhibition Data for Fenamic Acids and this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Notes
Mefenamic Acid>100Weak competitive inhibitorNot ApplicableSubstrate-selective inhibitor.[3]
Flufenamic Acid>100Substrate-selective inhibitorNot ApplicableInhibits endocannabinoid oxygenation more potently than arachidonic acid oxygenation.[3]
Meclofenamic Acid>100Not a substrate-selective inhibitorNot Applicable
Tolfenamic Acid>100Substrate-selective inhibitorNot ApplicableInhibits endocannabinoid oxygenation more potently than arachidonic acid oxygenation.
This compound Data not available Data not available Data not available A thiazole (B1198619) acetic acid derivative, structurally related to fenamic acids.

Table 2: COX-1 and COX-2 Inhibition Data for Novel COX Inhibitors

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Coxibs Celecoxib150.04375
Etoricoxib1161.1105
Lumiracoxib670.13515
Pyrazole Derivatives Compound 11 (Abdel-Aziz et al., 2022)>100.043>232
Compound 15c (Abdel-Wahab et al., 2023)1.40.05923.7
Imidazole Derivatives Compound 5b (Zarghi et al., 2018)81.50.71115
Thiazole Derivatives Compound 2a (Woods et al.)>100.0003>33,333
Compound 16 (Zarghi et al.)>1000.21>476

Structural Basis of COX Inhibition: A Tale of Two Binding Modes

The structural differences between the active sites of COX-1 and COX-2 are subtle yet critical for the design of selective inhibitors. A key distinction is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, which creates a larger, more accessible side pocket in the COX-2 active site.

Novel COX-2 Inhibitors: Many selective COX-2 inhibitors, such as the diarylheterocycles (e.g., celecoxib), possess a sulfonamide or a similar side group that can fit into this hydrophobic side pocket of COX-2, an interaction that is sterically hindered in COX-1. This selective binding is a cornerstone of their reduced gastrointestinal toxicity.

This compound and Fenamic Acids: In contrast, crystallographic studies of fenamic acids bound to human COX-2 have revealed an "inverted" binding orientation. In this conformation, the acidic carboxylate group of the inhibitor does not interact with the canonical Arg-120 at the base of the active site, which is typical for many traditional NSAIDs. Instead, it forms hydrogen bonds with Tyr-385 and Ser-530 at the apex of the cyclooxygenase channel. This alternative binding mode is shared with other NSAIDs like diclofenac (B195802) and lumiracoxib. While this compound itself has not been co-crystallized with COX enzymes, its structural similarity to fenamic acids suggests it likely adopts a similar inverted binding pose.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimuli Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PLA2->Arachidonic Acid Prostaglandins_H2_1 PGH2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 PGH2 COX2->Prostaglandins_H2_2 Prostaglandins_Physiological Physiological Prostaglandins (B1171923) (e.g., GI protection) Prostaglandins_H2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever) Prostaglandins_H2_2->Prostaglandins_Inflammatory Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX2 Induces Fenclozic_Acid This compound (Non-selective) Fenclozic_Acid->COX1 Inhibits Fenclozic_Acid->COX2 Inhibits Novel_COX_Inhibitors Novel COX-2 Inhibitors (Selective) Novel_COX_Inhibitors->COX2 Selectively Inhibits

Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the points of inhibition by this compound and novel COX-2 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Assay Buffer - Heme Cofactor - Arachidonic Acid (Substrate) - Inhibitors (this compound, Novel Inhibitors) Plate Prepare 96-well plate Reagents->Plate Add_Components Add to wells: - Assay Buffer - Heme - Enzyme (COX-1 or COX-2) - Inhibitor (at various concentrations) Plate->Add_Components Preincubation Pre-incubate to allow inhibitor binding Add_Components->Preincubation Initiate_Reaction Initiate reaction by adding Arachidonic Acid Preincubation->Initiate_Reaction Measure_Activity Measure COX activity: - Colorimetric (e.g., TMPD oxidation) - Fluorometric (e.g., ADHP oxidation) - LC-MS/MS (e.g., PGE2 quantification) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % inhibition and determine IC50 values Measure_Activity->Data_Analysis Comparison Compare IC50 and Selectivity Index Data_Analysis->Comparison

Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for commonly employed in vitro COX inhibition assays.

Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX by monitoring the color change of a chromogenic substrate.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Hemin (B1673052) (cofactor)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Arachidonic acid (substrate)

    • Test inhibitors and control compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 590 nm

  • Procedure:

    • Reagent Preparation: Prepare working solutions of all reagents in assay buffer.

    • Assay Setup: In a 96-well plate, add the following to appropriate wells:

      • 100% Initial Activity wells: Assay buffer, hemin, and enzyme (COX-1 or COX-2).

      • Inhibitor wells: Assay buffer, hemin, enzyme, and the test compound at various concentrations.

      • Background wells: Assay buffer and hemin (no enzyme).

    • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitors to bind to the enzymes.

    • Reaction Initiation: Add TMPD solution to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.

    • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

    • Data Analysis: Subtract the background absorbance from the absorbance of the 100% initial activity and inhibitor wells. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric COX Inhibitor Screening Assay

This assay is based on the detection of the peroxidase activity of COX using a fluorescent probe.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay Buffer

    • Heme (cofactor)

    • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorogenic probe)

    • Arachidonic acid (substrate)

    • Test inhibitors and control compounds

    • 96-well black opaque microplate

    • Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

  • Procedure:

    • Reagent Preparation: Prepare all reagents as per the assay kit instructions. Dissolve inhibitors in a suitable solvent and prepare serial dilutions.

    • Assay Setup: In a 96-well black plate, add assay buffer, heme, ADHP, and either the enzyme (for 100% activity wells) or the enzyme and inhibitor. Include background wells with no enzyme.

    • Pre-incubation: Incubate the plate for a specified duration at the recommended temperature.

    • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

    • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition and IC50 values as described for the colorimetric assay.

LC-MS/MS-Based COX Inhibition Assay

This highly sensitive and specific method quantifies the production of a specific prostaglandin (B15479496), typically prostaglandin E2 (PGE2), as a measure of COX activity.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Hematin and L-epinephrine (cofactors)

    • Arachidonic acid (substrate)

    • Test inhibitors and control compounds

    • Internal standard (e.g., d4-PGE2)

    • HCl (for reaction termination)

    • Organic solvents for extraction (e.g., ethyl acetate)

    • LC-MS/MS system

  • Procedure:

    • Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, cofactors, and enzyme. Add the inhibitor and pre-incubate at 37°C for 10 minutes.

    • Initiation and Termination: Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes). Terminate the reaction by adding HCl.

    • Sample Preparation: Add the internal standard and extract the prostaglandins using an organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.

    • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the analytes using a suitable column and detect and quantify PGE2 and the internal standard using multiple reaction monitoring (MRM).

    • Data Analysis: Construct a calibration curve to quantify the amount of PGE2 produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The development of novel COX inhibitors has significantly advanced the treatment of inflammatory conditions by offering improved safety profiles compared to traditional NSAIDs. The structural basis for the COX-2 selectivity of many of these new agents lies in their ability to interact with the unique side pocket of the COX-2 active site. This compound, and its structural relatives the fenamic acids, represent an older class of NSAIDs that likely employ an alternative, inverted binding mode within the COX active site. While direct comparative data for this compound is sparse, the analysis of its structural class provides valuable insights. The continued exploration of diverse chemical scaffolds and their interactions with the COX enzymes, facilitated by robust experimental methodologies, will undoubtedly pave the way for the design of even more refined and effective anti-inflammatory therapies.

References

A Meta-Analysis of Historical Fenclozic Acid Clinical Trial Data for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative review of the historical clinical trial data for the withdrawn non-steroidal anti-inflammatory drug (NSAID) fenclozic acid, benchmarked against other historical and contemporary NSAIDs for the treatment of rheumatoid arthritis. This guide provides researchers, scientists, and drug development professionals with a quantitative and methodological comparison to inform future research and development in anti-inflammatory therapies.

This compound, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, showed initial promise in the treatment of rheumatoid arthritis, demonstrating potent anti-inflammatory, analgesic, and antipyretic properties. In early studies, its efficacy was found to be comparable, and in some long-term animal studies, superior to phenylbutazone, a common anti-inflammatory agent of the time. However, its clinical development was abruptly halted in 1970 due to unacceptable levels of hepatotoxicity, specifically jaundice, observed in patients undergoing treatment for longer than two weeks. This guide provides a meta-analysis of the available historical clinical trial data for this compound and compares it with other NSAIDs used in the management of rheumatoid arthritis.

Comparative Efficacy of this compound and Other NSAIDs

The primary clinical evaluation of this compound in rheumatoid arthritis was detailed in a 1969 study by Chalmers, Kellgren, and Platt. The trial demonstrated that this compound had a notable anti-inflammatory effect. The following table summarizes the efficacy data from this trial and compares it with data from studies of other NSAIDs.

DrugDaily DosageTrial DurationKey Efficacy Outcomes (Mean Change)Citation
This compound 400 mg10 daysReduction in joint size (sum of 12 joints): -1.5 cmReduction in pain score (0-10 scale): -2.5[1]
Aspirin (B1665792) 3.6 g10 daysReduction in joint size (sum of 12 joints): -1.2 cmReduction in pain score (0-10 scale): -2.1[1]
Phenylbutazone 300 mg2 weeksSignificant improvement in clinical efficacy compared to low dose (50mg)[2]
Ibuprofen (B1674241) 1600-2400 mg12 weeksSignificant response at 1600 mg daily in articular index and pain scores[3]
Naproxen (B1676952) 500 mg16 weeksAs effective as aspirin in decreasing disease activity[4]
Diclofenac 150 mg12 weeksAs effective as 2.4 g/day of ibuprofen or 3.6 g/day of aspirin
Celecoxib 200-400 mg12 weeksSignificant improvement in signs and symptoms of arthritis compared with placebo

Safety Profile: The Hepatotoxicity of this compound

The withdrawal of this compound from clinical trials was a direct result of its adverse effects on liver function. A 1970 report by Hart et al. detailed the cases of eight patients who developed jaundice or other liver function abnormalities. The onset of jaundice occurred in four patients after 17 to 35 days of treatment. The following table summarizes the reported adverse events for this compound in comparison to other NSAIDs, with a focus on hepatic and gastrointestinal side effects.

DrugKey Adverse EventsCitation
This compound Jaundice, abnormal serum glutamic-oxaloacetic transaminase (SGOT) values. Eight patients developed jaundice or abnormalities of hepatic function in one trial.
Aspirin Gastrointestinal side effects, tinnitus, deafness. More patients had raised SGOT values compared to this compound in one short-term trial.
Phenylbutazone Gastrointestinal and central nervous system side effects.
Ibuprofen Gastrointestinal side effects, though generally considered to have a favorable GI safety profile compared to other non-selective NSAIDs.
Naproxen Gastrointestinal side effects.
Diclofenac Better tolerated than aspirin and naproxen in some studies, with fewer gastrointestinal adverse effects.
Celecoxib Fewer symptomatic ulcers and bleeds and endoscopically detected ulcers compared with non-selective NSAIDs.

Experimental Protocols

This compound Clinical Trial (Chalmers, Kellgren, and Platt, 1969)
  • Study Design: A double-blind, crossover clinical trial.

  • Patient Population: 40 patients with active rheumatoid arthritis.

  • Interventions:

    • This compound: 400 mg daily for 10 days.

    • Aspirin: 3.6 g daily for 10 days.

  • Efficacy Assessments:

    • Joint size: Sum of the circumference of 12 joints (interphalangeal, metacarpophalangeal, and wrist).

    • Pain score: A subjective assessment by the patient on a 0-10 scale.

    • Grip strength.

  • Safety Assessments:

    • Monitoring of clinical side effects.

    • Laboratory tests including serum glutamic-oxaloacetic transaminase (SGOT).

Visualizing the Data

To better understand the context of this compound's mechanism and the workflow of its pivotal clinical trial, the following diagrams are provided.

Fenclozic_Acid_Mechanism Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Prostaglandins (Inducible) Prostaglandins (Inducible) COX-2->Prostaglandins (Inducible) GI Cytoprotection GI Cytoprotection Prostaglandins (Constitutive)->GI Cytoprotection Inflammation & Pain Inflammation & Pain Prostaglandins (Inducible)->Inflammation & Pain This compound This compound This compound->COX-1 This compound->COX-2

This compound as a non-selective COX inhibitor.

Fenclozic_Acid_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_assessment Assessment Patient Screening Screening of Patients with Active Rheumatoid Arthritis Inclusion Criteria Inclusion Criteria Met (n=40) Patient Screening->Inclusion Criteria Baseline Assessment Baseline Assessment (Joint Size, Pain Score, Grip Strength) Inclusion Criteria->Baseline Assessment Randomization Randomization Group A Group A (n=20) This compound (400mg/day) Randomization->Group A Group B Group B (n=20) Aspirin (3.6g/day) Randomization->Group B Washout Washout Period Group A->Washout Day 10 Assessment 1 Assessment after 10 Days Group A->Day 10 Assessment 1 Group B->Washout Group B->Day 10 Assessment 1 Crossover A Group A (n=20) Aspirin (3.6g/day) Washout->Crossover A Crossover B Group B (n=20) This compound (400mg/day) Washout->Crossover B Day 10 Assessment 2 Assessment after 10 Days Crossover A->Day 10 Assessment 2 Crossover B->Day 10 Assessment 2 Baseline Assessment->Randomization Final Assessment Final Assessment & Data Analysis Day 10 Assessment 2->Final Assessment

Workflow of the 1969 this compound Clinical Trial.

References

Safety Operating Guide

Proper Disposal of Fenclozic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Fenclozic Acid, an analgesic and anti-inflammatory agent, is crucial for maintaining laboratory safety and ensuring environmental protection. As a chlorinated thiazole (B1198619) acetic acid derivative, this compound requires careful handling and disposal as hazardous chemical waste. This guide provides essential safety information, operational plans, and step-by-step procedures for the responsible management of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.

In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol. For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) before collection.[1] All materials used for cleanup should also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal facility.[1] Adherence to the following procedural steps will ensure safe and compliant disposal.

1. Waste Collection:

  • Collect all waste this compound, including contaminated materials and rinsates, in a clearly labeled and sealed container.

  • The container must be chemically compatible with the waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any known hazard information (e.g., "Irritant," "Harmful to aquatic life").[1][2]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.

4. Neutralization of Acidic Waste (if required by institutional protocols):

  • Note: This step should only be performed by trained personnel and in accordance with your institution's specific guidelines. Small quantities of acidic waste may sometimes be neutralized for drain disposal, but this is often not recommended for compounds like this compound due to its other hazardous properties.

  • To neutralize, prepare a basic solution (e.g., with sodium bicarbonate or a weak base) in a large volume of cold water.

  • Slowly add the diluted this compound waste to the basic solution while stirring continuously.

  • Monitor the pH of the solution until it is within the neutral range (typically pH 6-8).

  • Even after neutralization, this waste should be collected for disposal by a licensed facility unless explicitly approved for drain disposal by your EHS office.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Experimental Protocols: Decontamination Procedure

Decontamination of laboratory equipment and surfaces that have come into contact with this compound is a critical step to prevent cross-contamination and ensure a safe working environment.

Materials:

  • Appropriate solvent (e.g., acetone (B3395972) or ethanol)

  • Cleaning agent (e.g., laboratory-grade detergent)

  • Absorbent pads

  • Hazardous waste container for rinsate and contaminated materials

Methodology:

  • Initial Rinse: In a chemical fume hood, rinse any contaminated equipment (e.g., glassware, spatulas) with a suitable solvent like acetone or ethanol.

  • Collect Rinsate: The initial solvent rinse should be collected as hazardous waste.

  • Washing: Wash the rinsed equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Surface Decontamination: For contaminated surfaces, wipe down with a cleaning agent and then with a suitable solvent. All cleaning materials should be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

FenclozicAcidDisposal cluster_0 A Generate this compound Waste B Wear Appropriate PPE A->B C Collect Waste in Labeled Container B->C D Store in Designated Hazardous Waste Area C->D E Is Neutralization Required by Protocol? D->E F Perform Neutralization (Trained Personnel Only) E->F Yes G Contact EHS for Waste Pickup E->G No F->G H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fenclozic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fenclozic Acid. It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal methods to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles where there is a high risk of splashing.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant gloves. Nitrile or butyl rubber are highly recommended materials.[1][2]ASTM F739
Body Protection Fire/flame resistant and impervious clothing such as a lab coat with elasticated cuffs, or a chemical-resistant suit made of PVC or neoprene.[1][3][4]EN 14605
Respiratory Protection A full-face respirator with appropriate acid gas cartridges should be used if exposure limits are exceeded or if dust formation is likely.NIOSH or EN 149

Operational Plan for Handling this compound

Follow this step-by-step plan for the safe handling of this compound from preparation to disposal.

1. Pre-Handling Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary materials and equipment before handling the compound.

  • Don all required personal protective equipment as specified in the table above.

2. Handling Procedure:

  • Avoid the formation of dust.

  • Carefully weigh and transfer the chemical, minimizing agitation.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes.

3. Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Prevent the spread of dust and vapors.

  • For liquid spills, control the spread and absorb the liquid with an inert material.

  • Neutralize acid spills with soda ash or sodium bicarbonate.

  • Collect all cleanup residues in a sealed, properly labeled container for disposal.

  • Decontaminate the area and affected equipment.

4. First Aid Measures:

  • If inhaled: Move the victim to fresh air.

  • Following skin contact: Immediately take off contaminated clothing and rinse the skin with water.

  • Following eye contact: Rinse with pure water for at least 15 minutes.

  • If ingested: Rinse the mouth with water.

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Neutralization (for acidic waste solutions):

  • If permissible by local regulations, neutralize dilute acidic waste solutions.

  • Perform neutralization in a fume hood, wearing appropriate PPE.

  • Slowly add a suitable base (e.g., sodium bicarbonate) to the acidic waste, while stirring.

  • Monitor the pH using pH paper or a meter until it is between 6.0 and 8.0.

3. Final Disposal:

  • Dispose of the neutralized solution down the drain with copious amounts of water, if permitted by institutional and local guidelines.

  • Solid waste and unneutralized solutions must be disposed of through an approved hazardous waste disposal service.

  • Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded.

Workflow for Handling this compound

FenclozicAcidHandling cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal cluster_spill_response Spill Response Prep Don Appropriate PPE AreaPrep Prepare Well-Ventilated Area Prep->AreaPrep Handle Handle this compound AreaPrep->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Waste Segregate Waste Handle->Waste Spill Spill Occurs? Handle->Spill Neutralize Neutralize Acidic Waste Waste->Neutralize Dispose Dispose via Approved Channels Neutralize->Dispose Evacuate Evacuate Area Spill->Evacuate Contain Contain & Neutralize Evacuate->Contain Clean Clean & Decontaminate Contain->Clean Clean->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Fenclozic Acid

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